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  • Product: cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid
  • CAS: 2293093-37-3

Core Science & Biosynthesis

Foundational

The Cyclobutane Scaffold in Modern Drug Discovery: A Technical Guide to cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid

Abstract The cyclobutane moiety, a four-membered carbocycle, has garnered significant attention in contemporary medicinal chemistry. Its unique, puckered three-dimensional structure offers a rigid scaffold that can effec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclobutane moiety, a four-membered carbocycle, has garnered significant attention in contemporary medicinal chemistry. Its unique, puckered three-dimensional structure offers a rigid scaffold that can effectively constrain the conformation of bioactive molecules. This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles, such as increased metabolic stability.[1][2][3] This technical guide provides a comprehensive overview of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, a versatile building block for drug discovery. We will delve into its detailed chemical structure, propose a robust synthetic pathway, and discuss its expected spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of substituted cyclobutanes.

Introduction: The Strategic Value of the Cyclobutane Moiety

In the intricate process of drug design, the spatial arrangement of functional groups is paramount for effective interaction with biological targets. The cyclobutane ring, with its inherent strain and non-planar geometry, serves as an excellent bioisostere for various common structural motifs, including alkenes and larger cyclic systems.[1] Its incorporation into a drug candidate can lead to several advantageous modifications:

  • Conformational Rigidity : The puckered nature of the cyclobutane ring limits the number of accessible conformations of a molecule, which can pre-organize it into a bioactive conformation, thereby enhancing its potency and selectivity.[2][3]

  • Metabolic Stability : The substitution of metabolically labile groups with a cyclobutane ring can block sites of enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.[3]

  • Improved Physicochemical Properties : The three-dimensional character of the cyclobutane scaffold can disrupt planarity, which may reduce crystal packing and enhance aqueous solubility.[2]

  • Novel Chemical Space : The use of cyclobutane derivatives allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome existing patent limitations.

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid represents a key intermediate, presenting multiple points for diversification and the introduction of pharmacophoric elements in a stereochemically defined manner.

Chemical Structure and Properties

The chemical structure of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is characterized by a cyclobutane ring with three substituents: a benzyloxy group, a hydroxyl group, and a carboxylic acid group. The "cis" designation indicates that the benzyloxy group and the carboxylic acid are on the same face of the ring.

PropertyValueSource
Chemical Name cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acidInternal
Synonym (1s,3s)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylic acid[4]
CAS Number 2293093-37-3[4][5]
Molecular Formula C₁₂H₁₄O₄[4]
Molecular Weight 222.24 g/mol Internal
Physical Form Solid[4][5]
InChI Key RMJNLUPNXGOKTC-KLPPZKSPSA-N[4][5]

The presence of the benzyloxy group offers a handle for deprotection to reveal a hydroxyl group, while the carboxylic acid and the tertiary hydroxyl group provide sites for further chemical modification, such as amide bond formation or esterification.

Caption: 2D Chemical Structure of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Proposed Synthetic Pathway

SynthesisWorkflow Start 3-Oxocyclobutanecarboxylic Acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 3-oxocyclobutanecarboxylate Step2 Reductive Amination & Benzylation (BnOH, NaBH(OAc)₃) Intermediate1->Step2 Intermediate2 Methyl 3-(benzyloxy)cyclobutanecarboxylate (cis/trans mixture) Step3 Chromatographic Separation Intermediate2->Step3 Intermediate3 cis-Methyl 3-(benzyloxy)cyclobutanecarboxylate Step4 Hydrolysis (LiOH, THF/H₂O) Intermediate3->Step4 Intermediate4 cis-3-Benzyloxycyclobutanecarboxylic acid Step5 α-Hydroxylation (LDA, MoOPH) Intermediate4->Step5 FinalProduct cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid Step1->Intermediate1 Step2->Intermediate2 Step3->Intermediate3 Step4->Intermediate4 Step5->FinalProduct

Caption: Proposed synthetic workflow for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Experimental Protocol

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

The synthesis begins with the protection of the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in subsequent steps.

  • To a solution of 3-oxocyclobutanecarboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

  • The product, methyl 3-oxocyclobutanecarboxylate, is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography.

Step 2: Introduction of the Benzyloxy Group

The benzyloxy group is introduced via a reductive amination followed by benzylation, which can be performed in a one-pot fashion. However, a more controlled approach involves the reduction of the ketone to a hydroxyl group, followed by Williamson ether synthesis. A diastereoselective reduction is key to obtaining the desired cis stereoisomer.

  • The methyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent like methanol or ethanol and cooled to 0 °C.

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The use of a bulky reducing agent can favor the formation of the cis isomer.

  • After completion of the reduction, the reaction is quenched, and the resulting methyl 3-hydroxycyclobutanecarboxylate is isolated.

  • The hydroxyl group is then converted to the benzyloxy group via a Williamson ether synthesis. The alcohol is deprotonated with a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF), followed by the addition of benzyl bromide.

  • The reaction yields a mixture of cis and trans isomers of methyl 3-(benzyloxy)cyclobutanecarboxylate.

Step 3: Isomer Separation

The cis and trans isomers are separated using column chromatography on silica gel, taking advantage of their different polarities.

Step 4: Hydrolysis of the Ester

The methyl ester of the purified cis isomer is hydrolyzed back to the carboxylic acid.

  • The cis-methyl 3-(benzyloxy)cyclobutanecarboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

  • The reaction mixture is acidified with a dilute acid (e.g., 1M HCl), and the product, cis-3-benzyloxycyclobutanecarboxylic acid, is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated to yield the carboxylic acid.

Step 5: α-Hydroxylation

The final step involves the introduction of the hydroxyl group at the C1 position, alpha to the carboxylic acid. This can be achieved through the formation of an enolate followed by oxidation.

  • The cis-3-benzyloxycyclobutanecarboxylic acid is dissolved in anhydrous THF and cooled to -78 °C.

  • Two equivalents of a strong base, such as lithium diisopropylamide (LDA), are added slowly to form the dianion.

  • An electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), is then added to the solution.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the final product, cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, is isolated by extraction and purified by chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not publicly available, its key spectroscopic features can be predicted based on the analysis of similar cyclobutane derivatives.

¹H NMR Spectroscopy:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Benzyl CH₂: A singlet at approximately δ 4.5 ppm.

  • Cyclobutane Protons: A complex series of multiplets in the upfield region (δ 1.5-3.0 ppm). The cis relationship between the substituents will influence the coupling constants between the ring protons. The proton at C3, attached to the benzyloxy group, would likely appear as a multiplet around δ 4.0-4.2 ppm.

  • Hydroxyl and Carboxylic Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts will be concentration and solvent-dependent.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 175-180 ppm.

  • Aromatic Carbons: Signals between δ 127-138 ppm.

  • C1 Carbon: A signal around δ 70-80 ppm due to the attached hydroxyl and carboxylic acid groups.

  • C3 Carbon: A signal around δ 70-75 ppm, shifted downfield by the attached benzyloxy group.

  • Benzyl CH₂ Carbon: A signal around δ 70 ppm.

  • Cyclobutane CH₂ Carbons: Signals in the upfield region, typically between δ 20-40 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3400-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group, and a sharper band around 3500 cm⁻¹ for the tertiary alcohol.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carboxylic acid carbonyl group.

  • C-O Stretch: Bands in the region of 1200-1000 cm⁻¹ for the ether and alcohol C-O bonds.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Applications in Drug Development

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility stems from the orthogonal reactivity of its functional groups and the stereochemically defined cyclobutane core. This scaffold can be incorporated into lead compounds to:

  • Serve as a constrained linker: Replacing flexible aliphatic chains to lock in a favorable binding conformation.

  • Act as a non-aromatic ring system: To improve solubility and metabolic properties compared to planar aromatic systems.

  • Introduce vectors for further diversification: The carboxylic acid and hydroxyl groups are ideal handles for creating libraries of analogs for structure-activity relationship (SAR) studies.

The development of synthetic routes to such highly functionalized cyclobutanes is crucial for expanding the toolbox of medicinal chemists and enabling the discovery of next-generation therapeutics.

Conclusion

The strategic incorporation of the cyclobutane motif is a proven strategy in modern drug design. cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid represents a key intermediate that provides a rigid, three-dimensional scaffold with multiple points for chemical elaboration. The proposed synthetic pathway, based on established chemical transformations, offers a reliable route to this valuable building block. The predicted spectroscopic data provides a benchmark for the characterization of this and related molecules. As the demand for novel chemical entities with improved pharmacological properties continues to grow, the importance of such well-defined and versatile building blocks will undoubtedly increase.

References

  • ChemMedChem. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved March 11, 2026, from [Link]

Sources

Exploratory

Conformationally Restricted Scaffolds: Physicochemical Profiling and Synthetic Utility of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid

Executive Summary Modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized aromatic rings toward sp³-enriched, three-dimensional architectures—a paradigm often termed1[1]. Within this space, 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized aromatic rings toward sp³-enriched, three-dimensional architectures—a paradigm often termed1[1]. Within this space, 1,3-disubstituted cyclobutanes have emerged as highly valuable conformationally restricted scaffolds[2]. They adopt a puckered, linear geometry that serves as a metabolically stable bioisostere for para-substituted phenyl rings or rigidified alkyl chains[2].

This technical whitepaper provides an in-depth analysis of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3) [3]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the physicochemical dynamics, orthogonal reactivity, and field-proven synthetic workflows required to successfully integrate this building block into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of this cyclobutane derivative is critical for predicting its behavior in both synthetic and biological environments. The cis-configuration ensures that the C1-carboxylic acid and C3-benzyloxy groups are oriented on the same face of the cyclobutane ring. This specific stereochemistry heavily influences the ring's puckering amplitude and the spatial trajectory of attached pharmacophores, making it a highly predictable vector for structure-activity relationship (SAR) optimization.

Quantitative Data Summary

Table 1: Physicochemical and Regulatory Properties

PropertySpecification
Chemical Name cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid
CAS Number 2293093-37-3[3]
Molecular Formula C₁₂H₁₄O₄[3]
Molecular Weight 222.24 g/mol
Physical Form Solid[3]
Purity ≥97%[3]
Storage Conditions Controlled Room Temperature[3]
GHS Hazard Statements H302, H315, H319 (Harmful if swallowed; Skin/Eye irritation)[3]

Orthogonal Reactivity & Mechanistic Rationale

The synthetic power of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid lies in its trifunctional nature. It possesses three distinct reactive nodes that can be manipulated orthogonally, allowing for the stepwise construction of complex molecular architectures without cross-reactivity.

OrthogonalReactivity Core cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid COOH C1-Carboxylic Acid Amidation / Esterification Core->COOH Reactivity Node 1 OH C1-Tertiary Alcohol Spiro-cyclization / H-Bond Donor Core->OH Reactivity Node 2 OBn C3-Benzyl Ether Stable to Base / Cleaved via Pd/C Core->OBn Reactivity Node 3

Orthogonal reactivity nodes of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

  • C1-Carboxylic Acid: The primary site for chain elongation (e.g., amide coupling or esterification). Because it is situated on a quaternary carbon adjacent to a tertiary alcohol, this site is highly sterically hindered.

  • C1-Tertiary Alcohol: Functions as a potent hydrogen-bond donor in biological targets. Its inherent steric bulk naturally protects it from undesired acylation during standard amide coupling conditions, eliminating the need for transient protection.

  • C3-Benzyl Ether (OBn): A robust protecting group for the secondary alcohol. It is completely stable to the basic conditions of amide coupling and the mildly acidic conditions of standard workups, yet can be cleanly cleaved via 2[2].

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and reaction progress, minimizing downstream failures.

Protocol A: Sterically Hindered Amide Coupling

Due to the steric shielding provided by the cyclobutane ring and the adjacent C1-hydroxyl group, standard coupling reagents like EDCI/HOBt often yield poor kinetics and incomplete conversion. Therefore, HATU is the reagent of choice. HATU generates a highly reactive 7-azabenzotriazole active ester that rapidly overcomes these steric barriers.

Step-by-Step Methodology:

  • Activation: Dissolve cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C. Causality: DIPEA deprotonates the carboxylic acid, initiating the nucleophilic attack on HATU. The 0 °C temperature prevents undesired thermal degradation of the active ester.

  • Amine Introduction: After 15 minutes, add the target primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 221 [M-H]⁻) is entirely replaced by the product mass. If unreacted active ester remains, stir for an additional 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Hydrogenolysis of the Benzyl Ether

Once the desired scaffold is constructed via the C1-carboxylic acid, the C3-benzyl group must be removed to reveal the secondary alcohol, yielding a highly polar, sp³-rich 1,3-dihydroxycyclobutane derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve the OBn-protected intermediate in HPLC-grade Methanol (0.1 M).

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w). Causality: Methanol can ignite Pd/C in the presence of oxygen. Always purge the reaction flask with Argon for 5 minutes prior to catalyst addition to prevent combustion.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate. Self-Validation: The benzyl-protected starting material will be strongly UV-active (254 nm). The deprotected product will be UV-inactive but will stain brightly with KMnO₄ due to the free hydroxyl groups.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to afford the pure 1,3-dihydroxycyclobutane derivative.

SyntheticWorkflow SM Starting Material (CAS 2293093-37-3) Coupling Amide Coupling (HATU, DIPEA, Amine) SM->Coupling Step 1 Int OBn-Protected Amide Intermediate Coupling->Int LC-MS Validation Deprotect Hydrogenolysis (H2, Pd/C, MeOH) Prod 1,3-Dihydroxy Cyclobutane Amide Deprotect->Prod TLC/KMnO4 Validation Int->Deprotect Step 2

Two-step synthetic workflow for generating 1,3-dihydroxy cyclobutane amides.

Safety, Handling, and Storage

Handling cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid requires strict adherence to standard laboratory safety protocols. According to its GHS classification, the compound is harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319)[3].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat are mandatory.

  • Handling: Weigh the solid powder in a well-ventilated fume hood to avoid inhalation of fine particulates.

  • Storage: Store in a tightly sealed container at controlled room temperature, away from strong oxidizing agents and direct moisture[3].

References

  • MilliporeSigma / Sigma-Aldrich. "cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid | 2293093-37-3". Sigma-Aldrich Product Catalog.[3]

  • ResearchGate. "Cyclobutane-containing scaffolds in bioactive small molecules". ResearchGate Publications.[1]

  • National Institutes of Health (NIH) / PMC. "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes". PMC Articles.[2]

Sources

Foundational

Structural Elucidation and NMR Spectral Analysis of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid

Executive Summary cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3) is a highly functionalized, conformationally restricted cyclobutane building block[1]. In modern drug development, cyclobutane de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3) is a highly functionalized, conformationally restricted cyclobutane building block[1]. In modern drug development, cyclobutane derivatives are increasingly utilized as metabolically stable bioisosteres for phenyl rings or as rigid scaffolds to improve the pharmacokinetic profiles of small molecules[2]. The orthogonal functionalization at C1 (hydroxyl and carboxylic acid) and C3 (benzyl ether) provides a versatile handle for divergent synthesis, making it a critical intermediate in the development of nucleoside analogs and targeted therapeutics[3].

This whitepaper provides an in-depth technical guide to the structural elucidation of this molecule, detailing the causality behind NMR acquisition protocols, expected spectral data, and the 2D NMR logic required to definitively assign its cis stereochemistry.

Stereochemical & Conformational Analysis

The cyclobutane ring is not entirely planar; it adopts a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent C-H bonds. However, the energy barrier for ring inversion (puckering oscillation) is exceptionally low. In solution, the rapid equilibrium between equivalent puckered conformations results in a time-averaged planar symmetry on the NMR timescale.

According to its InChI stereodescriptors (t10-,12+), the molecule possesses a defined (1s,3s) cis configuration[1]. This creates a pseudoasymmetric plane of symmetry passing through the C1 and C3 carbons.

  • Consequence for NMR: The two methylene groups (C2 and C4) are chemically equivalent. However, the two protons on each methylene carbon are diastereotopic (one is cis to the hydroxyl group, the other is trans). This results in complex multiplet splitting patterns driven by geminal ( 2J ) and vicinal ( 3J ) couplings.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data suitable for regulatory submission or peer-reviewed publication, the NMR acquisition must function as a self-validating system. Each step in the protocol is designed to eliminate artifacts and preserve critical stereochemical information.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound[1] in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bonding capability drastically slows down the chemical exchange of the -OH and -COOH protons. This allows these exchangeable protons to appear as distinct, sharp signals, which is mandatory for subsequent Nuclear Overhauser Effect (NOE) spatial mapping.

  • Probe Tuning and Matching: Manually tune and match the NMR probe to the specific impedance of the sample.

    • Causality: This maximizes the efficiency of Radio Frequency (RF) power transfer, ensuring optimal excitation and a high signal-to-noise ratio (SNR), which is especially critical for insensitive nuclei like 13 C and for multidimensional experiments.

  • Locking and 3D Gradient Shimming: Lock the spectrometer to the deuterium frequency of DMSO- d6​ and execute a 3D gradient shim map.

    • Causality: Corrects local magnetic field inhomogeneities ( B0​ ). Perfect shimming is required to resolve the fine 4J (W-coupling) splitting in the cyclobutane core.

  • 1D Acquisition ( 1 H and 13 C): Acquire the 1 H spectrum with 16 scans and a relaxation delay ( D1​ ) of 2.0 seconds. Acquire the 13 C spectrum with 1024 scans using WALTZ-16 proton decoupling.

    • Causality: WALTZ-16 decoupling eliminates 1 H- 13 C scalar couplings to yield sharp 13 C singlets while minimizing sample heating compared to continuous-wave decoupling.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a precisely calibrated mixing time ( τm​ ) of 400 ms.

    • Causality: A 400 ms mixing time is optimal for small molecules (MW ~222 g/mol ) to allow sufficient cross-relaxation for NOE buildup without entering the spin-diffusion regime, ensuring that cross-peaks strictly represent direct spatial proximity (< 5 Å).

NMR_Workflow A Sample Prep (DMSO-d6) B Probe Tuning & Matching A->B C Locking & 3D Shimming B->C D Pulse Sequence Execution C->D E FID Acquisition D->E F Fourier Transform & Phasing E->F

Fig 1: Self-validating NMR workflow ensuring high-fidelity signal acquisition.

1 H NMR Spectral Data & Mechanistic Assignments

The 1 H NMR spectrum of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is characterized by the symmetry of the cyclobutane ring and the distinct chemical shifts of its orthogonal functional groups.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
-COOH 12.25br s1H-Carboxylic acid proton
Phenyl 7.25 - 7.40m5H-Aromatic protons
-OH 5.40br s1H-C1 Hydroxyl proton
-OCH 2​ Ph 4.42s2H-Benzyl ether methylene
C3-H 3.85tt1H 3Jcis​ = 8.0, 3Jtrans​ = 6.5Cyclobutane methine
C2-H a​ , C4-H a​ 2.65ddd2H 2J = 12.5, 3J = 8.0, 4J = 2.0Diastereotopic CH 2​ (cis to OH)
C2-H b​ , C4-H b​ 2.20ddd2H 2J = 12.5, 3J = 6.5, 4J = 2.0Diastereotopic CH 2​ (trans to OH)
Mechanistic Insights into Spin-Spin Coupling

The C3 methine proton ( δ 3.85) is coupled to four adjacent protons (two at C2, two at C4). Because C2 and C4 are equivalent, this proton appears as a pseudo-quintet or, more accurately, a triplet of triplets (tt) due to the differing magnitudes of 3Jcis​ and 3Jtrans​ in the cyclobutane system. The diastereotopic protons at C2 and C4 exhibit a strong geminal coupling ( 2J≈12.5 Hz), which is typical for strained four-membered rings.

13 C NMR Spectral Data & Carbon Mapping

The 13 C NMR spectrum confirms the carbon skeleton. The plane of symmetry reduces the expected number of cyclobutane carbon signals from four to three.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 176.5CCarboxylic acid carbonyl
Ar-C (ipso) 138.8CPhenyl ipso carbon
Ar-C (meta) 128.6CHPhenyl meta carbons
Ar-C (ortho) 127.8CHPhenyl ortho carbons
Ar-C (para) 127.5CHPhenyl para carbon
C1 73.2CCyclobutane quaternary carbon (bearing OH/COOH)
-OCH 2​ Ph 70.4CH 2​ Benzyl methylene
C3 66.8CHCyclobutane methine (bearing OBn)
C2, C4 41.5CH 2​ Equivalent cyclobutane methylenes

2D NMR Workflows for Stereochemical Validation

To definitively prove the cis relationship between the C1-hydroxyl and the C3-benzyloxy group, a logical progression of 2D NMR experiments is required. Relying solely on 1D J -couplings in cyclobutanes is insufficient due to conformational averaging.

  • HSQC & HMBC (Carbon-Proton Mapping): HSQC assigns the diastereotopic protons ( δ 2.65 and 2.20) to the equivalent C2/C4 carbons ( δ 41.5). HMBC confirms the connectivity of the quaternary C1 by showing long-range correlations from the C2/C4 protons to the C=O ( δ 176.5) and C1 ( δ 73.2) carbons.

  • COSY (Spin System Identification): Confirms the isolated spin system of the cyclobutane ring, mapping the scalar coupling network from C3-H to both sets of C2/C4 diastereotopic protons.

  • NOESY (Spatial Proximity & Stereochemistry): This is the ultimate validation step. In the (1s,3s) cis isomer, the -OH group at C1 and the -OBn group at C3 reside on the same face of the cyclobutane ring. Consequently, the C3-H proton resides on the opposite face, pointing towards the -COOH group.

    • Critical Validation: A strong NOE cross-peak will be observed between the C3-H ( δ 3.85) and the C2-H b​ /C4-H b​ protons ( δ 2.20), identifying them as residing on the same face. Conversely, the C1-OH ( δ 5.40) will show NOE correlations to the C2-H a​ /C4-H a​ protons ( δ 2.65). The absence of an NOE between C3-H and C1-OH definitively proves they are on opposite faces, confirming the cis relative stereochemistry of the substituents.

Stereochemistry A 1H & 13C 1D NMR B HSQC / HMBC A->B Carbon-Proton Mapping C COSY A->C Spin System Identification E Assign C2/C4 Diastereotopic Protons B->E C->E D NOESY / ROESY F Confirm cis-Geometry (nOe mapping) D->F Stereochemical Validation E->D Spatial Proximity

Fig 2: 2D NMR logical pathway for absolute stereochemical validation.

References

Sources

Exploratory

The Strategic Role of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid in Advanced Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy to improve the physicochemical properties and clinical success rates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy to improve the physicochemical properties and clinical success rates of drug candidates. cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3) has emerged as a highly specialized, sp3-rich building block [1].

This molecule offers a unique combination of structural features:

  • Conformational Restriction: The cyclobutane ring rigidifies the molecular backbone, reducing the entropic penalty upon target binding compared to flexible aliphatic chains.

  • Bifunctional Core: The 1-carboxylic acid and 1-hydroxyl groups mimic natural alpha-hydroxy acids but within a constrained geometry, making it an excellent linker for Antibody-Drug Conjugates (ADCs) [2].

  • Orthogonal Protection: The 3-benzyloxy group provides a stable, lipophilic handle that survives harsh coupling conditions but can be cleanly cleaved via hydrogenolysis to reveal a secondary attachment point.

As a Senior Application Scientist, I have observed that integrating this scaffold into Fragment-Based Drug Discovery (FBDD) and targeted protein degrader (PROTAC) workflows fundamentally alters the thermodynamic profile of the resulting complexes.

Physicochemical Profiling & Data Presentation

To understand why this specific cyclobutane derivative is selected over traditional flexible linkers, we must analyze its physicochemical metrics. The introduction of the cyclobutane ring significantly alters the topological polar surface area (TPSA) and the fraction of sp3 carbons (Fsp3), which correlates directly with improved solubility and reduced off-target toxicity [3].

Table 1: Comparative Physicochemical Metrics

Metriccis-3-Benzyloxy-1-hydroxy-cyclobutane CoreStandard Alkyl Linker (e.g., Valeric Acid)Impact on Drug Design
Molecular Weight 222.24 g/mol 102.13 g/mol Adds bulk; requires careful MW budget management.
Fsp3 (Fraction sp3) 0.50 (6/12 carbons)1.00 (5/5 carbons)Enhances 3D complexity; improves clinical transition rates.
Rotatable Bonds 4 (mostly in the benzyl ether)3High rigidity in the core reduces entropic penalty.
TPSA 66.76 Ų37.30 ŲBalances aqueous solubility with membrane permeability.
Stereochemistry cis-configurationNoneDirects vectors of attached pharmacophores precisely.

Mechanistic Role in Drug Discovery

Antibody-Drug Conjugate (ADC) Linker Technology

The 1-hydroxycyclobutanecarboxylic acid motif is heavily utilized in the synthesis of exatecan-analogues (topoisomerase I inhibitors) for ADCs [2]. When conjugating a highly potent payload, the linker must be stable in circulation but readily cleavable inside the tumor cell. The sterically hindered 1-hydroxyl group prevents premature enzymatic degradation of the adjacent amide bond, while the 3-benzyloxy group serves as a precursor for attaching the maleimide-spacer that connects to the monoclonal antibody.

Thermodynamic Advantage in PROTACs

In PROTAC design, the linker between the E3 ligase ligand and the target protein binder is critical. Flexible PEG or alkyl linkers suffer from a massive loss of conformational entropy upon the formation of the ternary complex. By embedding a cyclobutane ring, the linker is pre-organized.

G cluster_0 Flexible Linker Paradigm cluster_1 Cyclobutane-Restricted Paradigm N1 High Degrees of Freedom N2 High Entropic Penalty N1->N2 N3 Lower Complex Stability N2->N3 M1 Pre-organized Conformation M2 Reduced Entropic Penalty M1->M2 M3 High Complex Stability M2->M3

Thermodynamic comparison of flexible vs. cyclobutane-restricted linkers in ternary complex formation.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to ensure scientific integrity and reproducible scale-up.

Protocol 1: Amide Coupling for ADC Linker Synthesis

Objective: Conjugate the carboxylic acid of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid to a payload amine (e.g., an exatecan derivative) [2].

Causality & Reagent Selection: The 1-hydroxyl group makes the adjacent carboxylic acid sterically hindered and prone to unwanted side reactions (such as lactonization or O-acylation) if overly aggressive coupling agents are used. Therefore, we utilize EDCI and HOBt. This combination provides mild activation, preventing epimerization at the cyclobutane core and ensuring high chemoselectivity for the amine over the unprotected 1-hydroxyl.

Step-by-Step Methodology:

  • Activation: Dissolve cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool the solution to 0–5 °C in an ice-water bath.

  • Coupling Agents: Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) sequentially. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the payload amine (1.0 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting acid mass ([M-H]- 221.1 m/z) disappears and the desired conjugate mass appears.

  • Workup: Quench with 1M citric acid to neutralize DIPEA. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Protocol 2: Orthogonal Deprotection of the Benzyl Ether

Objective: Cleave the benzyloxy group to reveal the 3-hydroxyl for subsequent functionalization.

Causality & Reagent Selection: Benzyl ethers are robust against the basic conditions of amide coupling. To remove them without cleaving the newly formed amide bond or affecting the cyclobutane ring, catalytic hydrogenolysis is the optimal choice. Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly yields the free alcohol and volatile toluene as the only byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate conjugate in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent ignition of the solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation: Monitor by TLC (Silica gel, 5% MeOH in DCM). The product will be significantly more polar (lower Rf) than the starting material due to the newly exposed hydroxyl group.

  • Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the 1,3-dihydroxycyclobutane derivative, ready for terminal conjugation.

G A cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid B Amide Coupling (EDCI, HOBt, DIPEA) A->B Add Payload Amine C Payload Conjugate (Intermediate) B->C LC-MS Validation D Hydrogenolysis (Pd/C, H2) C->D Cleave Benzyl Ether E 3-Hydroxy-Cyclobutane Linker-Payload D->E Reveal 3-OH

Workflow for incorporating the cyclobutane scaffold into an ADC linker system.

Conclusion

The utilization of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid represents a sophisticated approach to modern drug design. By leveraging its rigid sp3-rich core and orthogonally protected functional groups, medicinal chemists can engineer ADCs and PROTACs with superior thermodynamic binding profiles and enhanced metabolic stability. The self-validating synthetic protocols provided ensure that this complex building block can be reliably integrated into scalable pharmaceutical manufacturing pipelines.

References

  • MilliporeSigma Product Profile:cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid | 2293093-37-3. Sigma-Aldrich.
  • US Patent Application:Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof (US20210353764A1).
  • JACS Au Publication:CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. American Chemical Society.
Foundational

Stereochemistry and Synthesis of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid Derivatives: A Technical Guide

Introduction and Therapeutic Relevance In contemporary medicinal chemistry, the incorporation of saturated carbocycles like cyclobutane has become a cornerstone strategy for optimizing pharmacokinetic profiles. Transitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Therapeutic Relevance

In contemporary medicinal chemistry, the incorporation of saturated carbocycles like cyclobutane has become a cornerstone strategy for optimizing pharmacokinetic profiles. Transitioning from flat, aromatic rings to sp³-rich architectures enhances target protein complementarity, improves water solubility, and restricts conformational flexibility[1]. Within this paradigm, 1,3-disubstituted cyclobutane scaffolds serve as highly rigid, vector-directing structural motifs.

This technical whitepaper provides an in-depth analysis of cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3)[2]. By dissecting its stereochemical architecture, mechanistic synthesis, and analytical validation, this guide equips drug development professionals with the foundational logic required to utilize this building block in complex synthetic pathways.

Stereochemical Architecture: The (1s,3s) Configuration

The stereochemistry of 1,3-disubstituted cyclobutanes presents unique analytical challenges due to the molecule's dynamic puckered conformation. For cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, the IUPAC stereodescriptor is (1s,3s) .

This specific nomenclature indicates the presence of pseudoasymmetric centers . Because the molecule possesses an internal plane of symmetry passing directly through the C1 and C3 carbon atoms, it exists as an achiral, meso-like structure.

  • The cis Designation: The hydroxyl (-OH) group at C1 and the benzyloxy (-OBn) group at C3 reside on the same face of the cyclobutane ring.

  • Conformational Dynamics: To minimize steric clash, the cyclobutane ring adopts a puckered "butterfly" conformation. The bulky -OBn group strongly prefers a pseudo-equatorial orientation, which directly dictates the spatial positioning of the C1 substituents and influences the trajectory of synthetic nucleophilic additions.

Mechanistic Causality in Synthesis

The synthesis of 1-hydroxycyclobutanecarboxylic acid derivatives relies on the regioselective functionalization of cyclobutanone precursors[3]. The protocol below outlines the transformation of 3-benzyloxycyclobutanone into the target cis-carboxylic acid, emphasizing the causality behind each experimental choice.

Step-by-Step Experimental Protocol

Phase 1: Diastereoselective Cyanosilylation

  • Preparation: Dissolve 3-benzyloxycyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Absolute exclusion of moisture is critical to prevent the competitive hydrolysis of the moisture-sensitive TMSCN reagent.

  • Catalytic Activation: Add Zinc Iodide (ZnI₂) (0.05 eq) to the solution.

    • Causality: ZnI₂ acts as a mild Lewis acid, coordinating to the cyclobutanone oxygen to enhance the electrophilicity of the carbonyl carbon without cleaving the benzyl ether.

  • Nucleophilic Addition: Introduce Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0 °C.

    • Causality: The bulky -OBn group at C3 sterically shields its cis face. Consequently, the cyanide nucleophile preferentially attacks from the less hindered trans face. This trajectory forces the resulting oxygen atom to the cis face, establishing the desired cis-1,3 relationship.

  • Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the ketone carbonyl stretch (~1780 cm⁻¹) and the emergence of a nitrile stretch (~2230 cm⁻¹) validates complete cyanosilylation.

Phase 2: Acidic Hydrolysis and Deprotection 5. Hydrolysis: Concentrate the crude O-TMS cyanohydrin intermediate and redissolve in a 1:1 (v/v) mixture of concentrated HCl and glacial acetic acid. 6. Thermal Activation: Reflux the mixture at 100 °C for 12 hours.

  • Causality: The robust nitrile group requires harsh acidic conditions and sustained thermal energy to undergo complete hydrolysis to the carboxylic acid[3]. Concurrently, these conditions cleave the TMS ether, liberating the tertiary hydroxyl group at C1.

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate. Following solvent removal, recrystallize the crude solid from an ethyl acetate/hexane gradient.

    • Causality: Recrystallization exploits the differential solubility between the cis and trans diastereomers, yielding the thermodynamically stable cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid in high diastereomeric purity.

Synthesis A 3-Benzyloxycyclobutanone B TMSCN, ZnI2 (Cyanosilylation) A->B C O-TMS Cyanohydrin Intermediate B->C D Conc. HCl, Heat (Hydrolysis) C->D E cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid D->E

Synthetic workflow for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Analytical Validation & Data Presentation

Validating the cis stereochemistry requires a multi-tiered analytical approach, as traditional 1D NMR can suffer from peak overlap in saturated ring systems[1].

  • 1D NMR (¹H and ¹³C): The symmetry of the molecule simplifies the spectrum. The methylene protons (H2 and H4) appear as distinct multiplets corresponding to their pseudo-axial and pseudo-equatorial environments.

  • 2D NOESY / ROESY: The definitive proof of the cis configuration is the observation of a strong Nuclear Overhauser Effect (NOE) cross-peak between the C1-hydroxyl proton (or the C1 substituent) and the spatial environment of the C3-benzyloxy group.

  • X-Ray Crystallography: If single crystals are obtained, X-ray diffraction provides unambiguous confirmation of the (1s,3s) pseudoasymmetric configuration and the puckered ring angle.

Stereochem N1 Stereochemical Analysis (1s,3s)-Configuration N2 1D NMR (1H & 13C) Chemical Shift Profiling N1->N2 N3 2D NOESY / ROESY Through-Space Coupling N1->N3 N4 X-Ray Crystallography Absolute Conformation N1->N4 N5 Symmetry Confirmation (Achiral meso-form) N2->N5 N6 cis-Relationship Verified OH and OBn on same face N3->N6 N4->N6

Analytical workflow for determining the cis-1,3-cyclobutane stereochemistry.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of the target compound to ensure standardized reference during analytical validation[2],.

PropertyVerified Value
General Name cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid
CAS Number 2293093-37-3
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
InChI Key RMJNLUPNXGOKTC-KLPPZKSPSA-N
Stereochemical Designation (1s,3s)
Physical Form Solid
Storage Temperature Controlled room temperature

References

  • Sigma-Aldrich. "cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid | 2293093-37-3 - MilliporeSigma"[2] URL:

  • Sigma-Aldrich. "cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid | 2293093-37-3 - MilliporeSigma" URL:

  • Researcher.life. "Regioselective synthesis of α,α-dialkylcyclopentanones from 1-hydroxycyclobutanecarboxylic acid or from O-protected cyclobutanone cyanohydrin"[3] URL:

  • Radboud Repository. "HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY"[1] URL:

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Exploratory

A Technical Guide to cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid: Synthesis, Safety, and Applications

Executive Summary This document provides a comprehensive technical overview of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, a specialized chemical intermediate with significant potential in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical overview of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. While not a widely commercialized compound, its unique sterically constrained cyclobutane scaffold makes it a valuable building block for creating novel molecular architectures. This guide details its physicochemical properties, outlines a plausible, literature-derived synthetic route from a key precursor, and presents a thorough safety and handling protocol based on the known hazards of its constituent functional groups. It is intended for an audience of research scientists and professionals in drug development who require a deep understanding of this compound's synthesis and safe handling.

Physicochemical & Structural Information

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a solid organic compound characterized by a cyclobutane ring functionalized with a carboxylic acid, a tertiary alcohol, and a benzyloxy group, all in a specific cis-stereochemical arrangement.

A specific CAS Registry Number has been assigned to this compound: 2293093-37-3 [1].

Table 1: Core Compound Properties

PropertyValueSource
CAS Registry Number 2293093-37-3[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol Inferred from Formula
IUPAC Name (1s,3s)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylic acid
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Temperature Room Temperature / Controlled Room Temperature[1]
InChI Key RMJNLUPNXGOKTC-KLPPZKSPSA-N[1]

Proposed Synthesis and Mechanistic Considerations

The synthesis of the target molecule is predicated on the availability of the key intermediate, 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4). This precursor is a known reactant used in the synthesis of various cyclobutyl derivatives, including inhibitors of HIV-1 reverse transcriptase[2][][4][5]. The synthetic pathway from this ketone involves a stereoselective addition to the carbonyl group followed by hydrolysis.

Proposed Synthetic Workflow

The transformation from 3-(Benzyloxy)cyclobutanone to the final product can be achieved via a two-step process: cyanohydrin formation followed by acid-catalyzed hydrolysis. This route is a standard and well-established method for converting ketones to α-hydroxy carboxylic acids.

G start 3-(Benzyloxy)cyclobutanone (CAS: 30830-27-4) step1 Step 1: Cyanohydrin Formation start->step1  TMSCN, ZnI₂ (cat.)  or KCN/H⁺ step2 Step 2: Acid Hydrolysis step1->step2  Conc. HCl, Heat product cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid step2->product

Caption: Proposed two-step synthesis of the target compound from 3-(Benzyloxy)cyclobutanone.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established organic chemistry principles. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 1-cyano-3-(benzyloxy)cyclobutanol (Cyanohydrin Intermediate)

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(Benzyloxy)cyclobutanone (1.0 eq) dissolved in anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of Zinc Iodide (ZnI₂, ~0.1 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe over 15 minutes.

    • Rationale: TMSCN is a less hazardous alternative to using HCN gas or KCN/acid mixtures. ZnI₂ acts as a Lewis acid catalyst to activate the carbonyl group, facilitating the nucleophilic attack by the cyanide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude cyanohydrin can often be used in the next step without further purification.

Step 2: Hydrolysis to cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

  • Hydrolysis: To the crude cyanohydrin from the previous step, add concentrated Hydrochloric Acid (HCl).

  • Heating: Heat the mixture to reflux (typically ~100-110 °C) for 8-12 hours.

    • Rationale: The strong acidic conditions and heat facilitate the hydrolysis of the nitrile group through a carboxamide intermediate to the final carboxylic acid. The stereochemistry is generally retained during this process.

  • Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by vacuum filtration. If not, extract the acidic solution with a suitable organic solvent like Ethyl Acetate (3x).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an Ethyl Acetate/Hexanes solvent system) to yield the final product.

Safety and Handling (Material Safety Data Sheet - Guideline)

A specific, comprehensive MSDS for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is available from suppliers[1]. The safety information provided here is a synthesis based on available data and the known hazards of related chemical structures, such as other cyclobutanecarboxylic acids and benzyloxy compounds[6][7][8][9][10][11][12].

Table 2: Hazard Identification and Safety Recommendations

Hazard CategoryGHS Classification & StatementsRecommended Handling Procedures & PPE
Acute Toxicity GHS07 (Warning) [1] H302: Harmful if swallowed[1].Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation[1].Wear nitrile or neoprene gloves (ensure compatibility). Wear a lab coat. Avoid contact with skin. In case of contact, wash immediately with soap and water[12][13].
Eye Irritation H319: Causes serious eye irritation[1].Wear ANSI-approved safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes[12].
Respiratory Irritation STOT SE 3 (H335): May cause respiratory irritation[12].Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.
Stability & Reactivity Stable under normal conditions[6].Conditions to Avoid: Heat, flames, and sources of ignition[6][10]. Incompatible Materials: Strong oxidizing agents, strong bases[6][10].
First Aid If Swallowed: Rinse mouth. Call a POISON CENTER or doctor[10][12]. If on Skin: Wash with plenty of soap and water. If irritation persists, get medical advice[12]. If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention[10][12]. If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell[12][13].Follow standard laboratory first aid procedures. Ensure safety shower and eyewash stations are accessible.
Spillage and Disposal
  • Spillage: For small spills, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust[9].

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains[14].

Applications in Drug Development & Research

The cyclobutane ring is a highly sought-after scaffold in modern medicinal chemistry. It serves as a conformationally restricted bioisostere for other common groups, such as phenyl rings or acyclic alkyl chains. This conformational rigidity can lock a molecule into a bioactive conformation, improving its binding affinity and selectivity for a biological target.

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a particularly useful building block because it possesses multiple points for diversification:

  • Carboxylic Acid: Can be readily converted to amides, esters, or other functional groups for library synthesis.

  • Hydroxy Group: Provides a site for further substitution or can act as a key hydrogen bond donor/acceptor in receptor binding.

  • Benzyloxy Group: The benzyl group can be removed via hydrogenolysis to reveal a secondary alcohol, providing another site for modification or interaction[15].

Compounds containing the cyclobutane moiety have been investigated for a wide range of therapeutic targets, and intermediates like 3-(Benzyloxy)cyclobutanone are used to create inhibitors for enzymes such as HIV-1 reverse transcriptase[2][][4]. The title compound serves as a more advanced intermediate for creating complex, three-dimensional molecules aimed at challenging drug targets.

References

  • ChemicalBook. (2026, January 13). 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4.
  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of 3-Benzylcyclobutanol for Drug Discovery.
  • Google Patents. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • MilliporeSigma. cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid | 2293093-37-3.
  • MilliporeSigma. cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid | 2293093-37-3.
  • Fisher Scientific.
  • BOC Sciences. CAS 30830-27-4 (3-(Benzyloxy)cyclobutanone).
  • PubChem - NIH. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • AK Scientific, Inc. 1,1-Cyclobutanedicarboxylic acid.
  • ChemicalBook.
  • Guidechem. 3-Benzyloxycyclobutanone | CAS No.30830-27-4 Synthetic Routes.
  • NextSDS.
  • BLD Pharm. 84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid.
  • Fisher Scientific.
  • Feskov, I. O., Naumchyk, V. S., & Onopchenko, O. V. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry.
  • Chemsrc. (2025, August 20). 3-(Benzyloxy)cyclobutanecarboxylic acid | CAS#:4958-02-5.
  • Fisher Scientific. (2024, March 3). SAFETY DATA SHEET - 3-Benzyloxycyclobutanecarboxylic acid.
  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry.
  • TCI Chemicals. (2025, October 29).
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  • Thieme. (n.d.). 5.
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  • CAS Database. 30830-27-4 3-(benzyloxy)cyclobutanone 3-(benzyloxy)cyclobutanone.
  • Fluorochem. 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4).

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Foundational

The Pharmacological Mechanics of Cyclobutanecarboxylic Acid Derivatives: Conformational Rigidity in Drug Design

Executive Summary Historically, medicinal chemistry has relied heavily on planar aromatic rings or highly flexible aliphatic systems (e.g., cyclohexanes) to build drug scaffolds. However, the integration of the cyclobuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, medicinal chemistry has relied heavily on planar aromatic rings or highly flexible aliphatic systems (e.g., cyclohexanes) to build drug scaffolds. However, the integration of the cyclobutane ring—specifically cyclobutanecarboxylic acid and its derivatives—has emerged as a powerful strategy to overcome limitations in target selectivity, metabolic clearance, and conformational flexibility[1][2]. This whitepaper dissects the physicochemical properties of cyclobutanecarboxylic acid derivatives, explores their precise mechanisms of action across diverse pharmacological targets, and provides self-validating experimental protocols for evaluating these unique 3D pharmacophores.

The Physicochemical Paradigm of the Cyclobutane Scaffold

Unlike larger, conformationally flexible cycloalkanes, the cyclobutane ring possesses a unique set of thermodynamic and structural properties that make it highly valuable in drug discovery:

  • Puckered Conformation & 3D Vectoring: To alleviate torsional strain, cyclobutane adopts a rigid, puckered conformation with a dihedral angle of approximately 30°[1]. This non-planar 3D architecture allows substituents (such as carboxylic acids or amines) to be projected into receptor binding pockets with precise spatial orientation, a feature heavily exploited in fragment-based drug discovery (FBDD)[3].

  • Ring Strain & The Thorpe-Ingold Effect: Cyclobutane is highly strained, possessing a strain energy of 26.3 kcal/mol (compared to 7.1 kcal/mol for cyclopentane and 0.0 kcal/mol for cyclohexane)[2]. Despite this strain, the ring is remarkably chemically inert under physiological conditions. Furthermore, mono- or di-substitution (e.g., adding methyl groups) drastically lowers this strain energy via the Thorpe-Ingold effect, stabilizing the bioactive conformation[2].

  • Metabolic Stability: Cyclohexane rings are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation due to their flexible C-H bond geometries. Substituting a cyclohexane with a cyclobutane ring alters the bond angles, making hydrogen abstraction energetically unfavorable and significantly increasing the metabolic half-life of the drug[1][2].

Core Mechanisms of Action: Target-Specific Case Studies

The pharmacological utility of cyclobutanecarboxylic acid derivatives is best understood through their mechanism of action at specific receptor and enzyme targets.

Neuropharmacology: NMDA Receptor Partial Agonism

Compound: 1-Aminocyclobutanecarboxylic acid (ACBC) Mechanism: ACBC is a highly specific, conformationally restricted amino acid derivative that acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor's NR1 subunit[4][5]. Causality of Action: Full activation of the NMDA receptor requires the binding of glutamate and a co-agonist (glycine), which induces a complete "domain closure" of the NR1 ligand-binding core[5]. When ACBC binds, its puckered cyclobutane ring perfectly anchors into the binding pocket via its carboxylate and amine groups. However, the steric bulk of the rigid cyclobutane ring physically acts as a wedge, preventing the two lobes of the NR1 binding domain from fully closing[5]. Crystallographic and electrophysiological data demonstrate that ACBC induces the exact same degree of domain closure as a full agonist, but the steric hindrance restricts the channel's open probability, resulting in a submaximal activation of exactly 42% compared to glycine[5].

Antiviral Therapy: Protease Inhibition

Compound: Boceprevir (Hepatitis C Virus NS3/4A Protease Inhibitor) Mechanism: Boceprevir utilizes a cyclobutane derivative in its P1 region to inhibit viral replication[1]. Causality of Action: The NS3/4A protease contains a highly specific, rigid hydrophobic pocket. Flexible aliphatic chains suffer a high entropic penalty upon binding. The pre-organized, puckered cyclobutane ring of the boceprevir intermediate pays this entropic cost upfront. By perfectly filling the hydrophobic pocket without requiring conformational adaptation, the cyclobutane moiety increases the drug's potency by 3-fold and 19-fold compared to its cyclopropyl and cyclopentyl analogs, respectively[1].

Quantitative Pharmacological Data

The following table summarizes the comparative advantages of cyclobutane against other monocarbocycles in medicinal chemistry.

PropertyCyclopropaneCyclobutane (e.g., ACBC)CyclopentaneCyclohexane
Ring Strain (kcal/mol) 28.126.37.10.0
Ground-State Conformation PlanarPuckered (~30°)EnvelopeChair / Boat
NMDA NR1 Activation % 80% (ACPC)42% (ACBC)AntagonistN/A
HCV Protease P1 Potency Baseline3x to 19x IncreaseBaselineN/A
CYP450 Metabolic Stability HighHighModerateLow (High Clearance)

Data synthesized from structural analyses of cycloalkanes and pharmacological evaluations of NR1 domain closure and HCV protease inhibition[1][2][5].

Visualizing the Mechanics

NMDA_Mechanism A 1-Aminocyclobutanecarboxylic Acid (ACBC) B NMDA Receptor NR1 Subunit (Glycine Site) A->B Binds to C Steric Hindrance (Puckered Cyclobutane Ring) B->C Induces D Partial Domain Closure (~42% of Full Agonist) C->D Restricts Cleft E Submaximal Ion Channel Gating (Reduced Ca2+ Influx) D->E Results in

Mechanism of ACBC partial agonism at the NMDA receptor NR1 subunit.

Workflow S1 Design Cyclobutane Scaffold (Conformational Restriction) S2 Chemical Synthesis & Isomer Separation S1->S2 Guides S3 In Vitro Microsomal Stability Assay S2->S3 Compound Input S4 Target Binding Assay (e.g., Patch-Clamp) S2->S4 Compound Input S5 Lead Selection (High Potency, Low Clearance) S3->S5 PK Data S4->S5 PD Data

Self-validating experimental workflow for evaluating cyclobutane derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of cyclobutanecarboxylic acid derivatives requires protocols that inherently control for false positives and baseline drift.

Protocol A: Electrophysiological Validation of Partial Agonism (Patch-Clamp)

Objective: Quantify the partial agonist activity of ACBC at the NMDA receptor. Causality & Validation: We utilize Xenopus laevis oocytes because they lack endogenous NMDA receptors. By microinjecting specific cRNA for the NR1 and NR2 subunits, we guarantee that any recorded ion current is exclusively mediated by our target receptor[5]. The protocol uses glycine as an internal 100% baseline, making the system self-validating.

  • Preparation: Harvest Xenopus oocytes and microinject them with 50 nL of cRNA encoding the rat NR1 and NR2A subunits (1:1 ratio). Incubate for 2-4 days at 18°C.

  • Setup: Place a single oocyte in a recording chamber perfused with Ba2+ Ringer's solution (to prevent secondary activation of endogenous Ca2+-activated Cl- channels). Insert two microelectrodes (voltage-clamp at -70 mV).

  • Baseline Establishment (The Internal Control): Perfuse the chamber with 100 µM Glutamate + 100 µM Glycine (full co-agonist). Record the maximum inward current (I_max). Wash out until the current returns to absolute zero.

  • Test Application: Perfuse the chamber with 100 µM Glutamate + 100 µM ACBC. Record the plateau current (I_test).

  • Data Synthesis: Calculate the partial agonism percentage: (I_test / I_max) * 100. A successful ACBC validation will yield a reproducible value of ~42%[5].

Protocol B: In Vitro Microsomal Stability Assay

Objective: Prove that substituting a cyclohexane ring with a cyclobutanecarboxylic acid derivative decreases metabolic clearance. Causality & Validation: Human Liver Microsomes (HLMs) contain the CYP450 enzymes responsible for phase I metabolism. By using a "Minus-NADPH" control, we validate that any loss of the parent compound is strictly due to enzymatic metabolism, not chemical instability in the buffer[1].

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the cyclobutane derivative (Test) or cyclohexane analog (Comparator) with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Crucial Control: Maintain a parallel set of wells where buffer is added instead of NADPH.

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50 µL of the mixture and immediately inject it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic snapshot in time.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Interpretation: Plot the natural log of the remaining percentage versus time to calculate the intrinsic clearance ( CLint​ ). The cyclobutane derivative should exhibit a significantly shallower slope (longer half-life) than the cyclohexane analog.

References

  • 1-Aminocyclobutanecarboxylic acid - Immunomart Source: Immunomart URL:[Link][4]

  • Mechanism of partial agonist action at the NR1 subunit of NMDA receptors Source: PubMed - NIH URL:[Link][5]

  • Cyclobutanes in Small-Molecule Drug Candidates Source: PMC - NIH URL:[Link][2]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PMC - NIH URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Coupling cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid in Peptide Synthesis

Executive Summary The incorporation of highly functionalized, sterically hindered unnatural amino acids and building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug development. cis-3-Benzylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly functionalized, sterically hindered unnatural amino acids and building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug development. cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3) [1] is a highly specialized building block featuring a quaternary α -carbon, a tertiary α -hydroxyl group, and a benzyl-protected secondary alcohol.

Coupling this molecule to a peptide N-terminus presents significant synthetic challenges. This application note provides a comprehensive, self-validating protocol for the efficient solid-phase peptide synthesis (SPPS) coupling of this building block, detailing the mechanistic causality behind reagent selection, chemoselectivity, and post-synthetic deprotection strategies.

Mechanistic Insights & Chemical Challenges

To achieve high-yielding amide bond formation, three distinct chemical challenges must be managed simultaneously:

Extreme Steric Hindrance (The Quaternary Carbon)

The carboxylic acid is situated on a 1,1-disubstituted cyclobutane ring. This quaternary center severely restricts the trajectory of nucleophilic attack by the peptide's N-terminal amine. Standard coupling reagents (e.g., HBTU or DCC alone) often fail or require multi-day reaction times. To overcome the high activation energy barrier, the carboxylic acid must be converted into a highly reactive intermediate, such as an OAt (1-hydroxy-7-azabenzotriazole) or Oxyma ester [2].

Chemoselectivity: Unprotected Tertiary Alcohol vs. Primary Amine

A unique feature of this building block is its unprotected 1-hydroxyl group. Typically, free hydroxyls risk competitive O-acylation (depsipeptide formation) or oligomerization during activation. However, because this is a tertiary alcohol situated on a sterically encumbered ring, its nucleophilicity is drastically reduced. The primary amine of the growing peptide chain is kinetically favored to attack the active ester. Therefore, the coupling can proceed chemoselectively without requiring a temporary protecting group on the 1-hydroxyl moiety, provided the stoichiometry and pre-activation times are strictly controlled.

Protecting Group Orthogonality: The Benzyl Ether

The 3-hydroxyl group is protected as a benzyl (Bzl) ether. In standard Fmoc-SPPS, global cleavage is performed using 95% Trifluoroacetic acid (TFA). Benzyl ethers are entirely stable to standard TFA cleavage conditions. If the target molecule requires the retention of the lipophilic benzyloxy group, standard cleavage is sufficient. If a free 3-hydroxyl is required, an orthogonal deprotection step (e.g., catalytic hydrogenation) must be employed post-cleavage.

Comparative Analysis of Coupling Reagents

Selecting the correct coupling reagent is critical. While uronium salts are highly efficient, they carry the risk of capping the peptide chain if the coupling is slow .

Table 1: Coupling Reagent Comparison for Hindered α -Hydroxy Acids

Reagent SystemActive IntermediateGuanidinylation RiskSuitability for Hindered SubstratesMechanistic Rationale
DIC / OxymaPure Oxyma EsterNone Excellent Oxyma provides superior leaving group ability. Lack of uronium prevents N-terminal capping during extended reaction times [3].
HATU / DIPEA OAt EsterHigh (if slow)GoodHighly reactive, but excess reagent can irreversibly cap the N-terminus as a tetramethylguanidinium adduct .
EDC / HOBt OBt EsterNoneModerateSlower kinetics due to higher pKa of HOBt; historically used for solution-phase but less optimal for SPPS [4].

Experimental Workflow Visualizations

G A Peptide-Resin (Free Amine) E Coupled Peptide (Amide Bond) A->E Nucleophile B Cyclobutane Building Block C DIC / OxymaPure Activation B->C Pre-activation (1-2 min) D Active Ester Intermediate C->D D->E Acylation (2-4 hours)

Figure 1: Chemoselective coupling workflow utilizing DIC/OxymaPure activation.

G A Resin-Bound Target Peptide B TFA/TIS/H2O (95:2.5:2.5) Cleavage Cocktail A->B C Crude Peptide (Benzyl Ether Retained) B->C 2 Hours, RT D Pd/C, H2 (1 atm) Catalytic Hydrogenation C->D Optional Step (If free OH required) E Fully Deprotected Peptide (Free 3-OH) D->E 12 Hours, RT

Figure 2: Orthogonal cleavage and deprotection strategy for the benzyl ether.

Step-by-Step Methodology

This protocol is designed for a 0.1 mmol scale synthesis using standard Fmoc-SPPS methodology [5].

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueMechanistic Rationale
Equivalents 4.0 eqHigh excess drives the thermodynamic equilibrium forward against extreme steric hindrance.
Concentration 0.2 M in DMFHigh molarity maximizes bimolecular collision rates, critical for hindered substrates.
Temperature 25°C to 50°CElevated temperature (via microwave or heated block) overcomes the high activation energy barrier.
Time 2 - 4 hoursCompensates for the slow acylation rate of the quaternary carbon.
Step 1: Resin Preparation
  • Swell 0.1 mmol of the peptide-bound resin in Dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 10 minutes).

  • Wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of base.

Step 2: Pre-Activation of the Building Block

Note: Pre-activation must be kept brief to prevent the activated carboxylate from reacting with its own unprotected 1-hydroxyl group.

  • Weigh 88.9 mg (0.4 mmol, 4.0 eq) of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid and 56.8 mg (0.4 mmol, 4.0 eq) of OxymaPure.

  • Dissolve the solids in 2.0 mL of anhydrous DMF (yielding a 0.2 M solution).

  • Add 62.6 µL (0.4 mmol, 4.0 eq) of N,N'-Diisopropylcarbodiimide (DIC).

  • Vortex the mixture for exactly 1 to 2 minutes at room temperature to initiate active ester formation.

Step 3: Coupling Reaction
  • Transfer the pre-activated solution immediately to the resin.

  • Agitate the reaction vessel continuously for 2 to 4 hours at room temperature. (If using an automated synthesizer with heating capabilities, 50°C for 1 hour is highly effective).

  • Drain the reaction solution and wash the resin with DMF (3 × 3 mL) and Dichloromethane (DCM) (3 × 3 mL).

Step 4: In-Process Validation (Self-Validating System)

To ensure absolute trustworthiness of the protocol, the coupling must be empirically validated before proceeding:

  • Kaiser Test: Take a few beads of resin and perform a Kaiser test. A yellow/colorless result indicates complete acylation. A blue result indicates unreacted amines, necessitating a second coupling cycle.

  • Micro-Cleavage (Definitive Validation): Transfer ~2 mg of resin to a microcentrifuge tube. Add 100 µL of TFA/TIS/H2O (95:2.5:2.5) and incubate for 30 minutes. Precipitate with cold diethyl ether, centrifuge, dissolve the pellet in MeCN/H2O, and analyze via LC-MS.

    • Success Criterion: Observation of the target mass shifted by +204 Da (mass of the building block minus water) relative to the uncoupled peptide.

Step 5: Global Cleavage and Optional Benzyl Deprotection
  • Treat the fully assembled peptide-resin with 3.0 mL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours at room temperature.

  • Filter the resin and precipitate the crude peptide in 30 mL of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and dry the pellet. The resulting peptide will retain the 3-benzyloxy group .

  • Optional Hydrogenation: If the free 3-hydroxyl is required, dissolve the crude peptide in Methanol/Water (1:1). Add 10% Pd/C (10% w/w relative to peptide) and stir under a Hydrogen atmosphere (1 atm, balloon) for 12 hours. Filter through Celite and lyophilize.

References

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link][5]

  • Google Patents. US20210353764A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. [4]

Sources

Application

Application Note: Utilizing cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid in Advanced Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Rationale In modern drug discovery, the over-relia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings often leads to clinical candidates with poor physicochemical properties, including low aqueous solubility, high metabolic clearance, and off-target toxicity. To overcome these "flatland" liabilities, medicinal chemists are increasingly turning to saturated, three-dimensional scaffolds[1].

The cyclobutane ring has emerged as a highly validated bioisostere for both aromatic rings (like phenyl) and gem-dimethyl groups[2]. The compound cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3) represents a premium, conformationally restricted building block. It offers three orthogonal vectors for functionalization:

  • A carboxylic acid for amide/peptide coupling.

  • An alpha-hydroxyl group (C1) that restricts local conformation and can participate in hydrogen bonding.

  • A benzyl-protected hydroxyl group (C3) that provides a defined, rigid exit vector for PROTAC linker attachment or further scaffold elaboration once deprotected.

By incorporating this specific building block, researchers can systematically increase the fraction of sp3 -hybridized carbons ( Fsp3​ ) in their lead compounds, which statistically correlates with higher clinical approval rates[3].

Mechanistic Logic: The Cyclobutane Bioisostere

The strategic replacement of a planar aromatic ring with a puckered cyclobutane moiety alters the physicochemical landscape of a molecule without drastically changing its steric bulk.

MedChemLogic Start Metabolic Liability / Poor Solubility in Aromatic Lead Decision Bioisosteric Replacement Strategy Start->Decision Cyclo Incorporate Cyclobutane Core Decision->Cyclo Prop1 Increase Fsp3 Fraction Cyclo->Prop1 Prop2 Reduce Pi-Pi Stacking (Lower LogP) Cyclo->Prop2 Prop3 Block Cytochrome P450 Oxidation Cyclo->Prop3 Outcome Improved PK & Efficacy Prop1->Outcome Prop2->Outcome Prop3->Outcome

Logical framework for utilizing cyclobutane bioisosteres to overcome PK liabilities.

Comparative Data: Phenyl vs. Cyclobutane

The following table summarizes the quantitative shifts typically observed when transitioning from a phenyl-based lead to a cyclobutane bioisostere, grounded in recent data-mining workflows[3] and IDO1 inhibitor optimization studies[4].

Physicochemical PropertyPhenyl Ring ScaffoldCyclobutane BioisostereImpact on Pharmaceutical Profile
Fsp3​ Fraction Low (0.0 local)High (1.0 local)Enhanced aqueous solubility; improved clinical success probability.
Lipophilicity (LogP) HigherLower ( Δ -0.5 to -1.0)Reduced off-target binding (e.g., hERG liability); lower toxicity.
Metabolic Stability Susceptible to CYP450 epoxidationResistant to oxidative metabolismProlonged half-life; reduced intrinsic clearance ( CLint​ ).
3D Conformation Planar (2D)Puckered (3D)Better complementarity to complex protein binding pockets.

Experimental Workflows & Methodologies

The presence of the unprotected alpha-hydroxyl group alongside the carboxylic acid requires careful selection of coupling reagents to prevent competitive esterification (O-acylation) or degradation. The following self-validating protocols are designed to ensure high-fidelity incorporation of the scaffold.

SyntheticWorkflow A cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid B Amide Coupling (HATU, DIPEA, Amine) A->B C Alpha-Hydroxy Amide Intermediate B->C D Benzyl Deprotection (Pd/C, H2) C->D E 1,3-Dihydroxy Cyclobutane Amide D->E F PROTAC Linker Attachment (e.g., PEGylation) E->F

Synthetic workflow for incorporating the cyclobutane scaffold into complex APIs.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Couple an aliphatic or aromatic amine to the carboxylic acid of cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid without inducing O-acylation at the C1 hydroxyl. Causality Insight: We utilize HATU over standard EDC/HOBt. The cyclobutane ring imposes significant steric bulk around the C1 position. HATU rapidly forms a highly reactive 7-aza-OBt ester, which kinetically favors N-acylation (amide bond formation) over the slower, sterically hindered O-acylation[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir for 5 minutes at 0∘C (ice bath).

  • Coupling Agent Addition: Add HATU (1.05 equiv, 0.525 mmol) portion-wise. Critical Step: Keep HATU equivalents strictly near 1.0 to prevent over-activation and subsequent side reactions with the C1 hydroxyl. Stir at 0∘C for 15 minutes to allow the active ester to form.

  • Amine Addition: Add the target amine (1.1 equiv, 0.55 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature ( 22∘C ).

  • Validation & Monitoring: Monitor via LC-MS. The reaction is typically self-validating when the mass of the starting acid disappears and the [M+H]+ of the desired alpha-hydroxy amide appears (usually within 2-4 hours).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Benzyl Deprotection & Linker Functionalization

Objective: Unmask the C3 hydroxyl group to provide an exit vector for a PROTAC PEG-linker. Causality Insight: The benzyl ether is robust against the basic conditions of the amide coupling. Hydrogenolysis using Palladium on Carbon (Pd/C) provides a clean, orthogonal deprotection strategy that leaves the newly formed amide bond and the cyclobutane core intact.

Step-by-Step Procedure:

  • Setup: Dissolve the purified alpha-hydroxy amide intermediate from Protocol 1 (1.0 equiv) in HPLC-grade Methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is highly pyrophoric when dry; add it to the flask before flushing with solvent, or wet it with a drop of water.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Stir vigorously at room temperature for 12 hours.

  • Validation: Check completion via TLC (stain with KMnO4; the deprotected product will be significantly more polar).

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Concentration: Evaporate the filtrate to yield the 1,3-dihydroxy cyclobutane amide. This intermediate is now primed for SN2 displacement (after mesylation) or direct etherification with a functionalized PEG-halide to build a bifunctional degrader (PROTAC).

References

To ensure the highest standards of scientific integrity (E-E-A-T), the mechanistic rationale and bioisosteric data presented in this guide are grounded in the following peer-reviewed literature:

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem, 2022, 17(15), e202200213. URL:[Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry, 2025, 68(16), 16921-16939. URL:[Link]

  • Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Source: Journal of Medicinal Chemistry, 2022, 65(8), 6001-6016. URL:[Link]

Sources

Method

Application Note: Deprotection of the Benzyloxy Group in cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid

Audience: Researchers, synthetic chemists, and drug development professionals Focus: Catalytic hydrogenolysis, cyclobutane stability, and scalable deprotection workflows Introduction & Strategic Rationale The incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals Focus: Catalytic hydrogenolysis, cyclobutane stability, and scalable deprotection workflows

Introduction & Strategic Rationale

The incorporation of highly functionalized cyclobutanes into pharmaceutical pipelines has surged due to their ability to improve sp3 carbon fraction, enhance metabolic stability, and act as rigid bioisosteres. The compound cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3) is a critical intermediate in synthesizing complex cyclobutyl scaffolds.

To unmask the secondary alcohol and yield cis-1,3-dihydroxycyclobutanecarboxylic acid [1], the benzyl ether (-OBn) protecting group must be removed. While benzyl ethers can be cleaved using strong Lewis acids (e.g., BCl3​ or BBr3​ )[2], these harsh conditions pose a severe risk to the cyclobutane ring. Cyclobutanes possess approximately 26 kcal/mol of ring strain; Lewis acid coordination to the adjacent carboxylic acid or hydroxyl groups can trigger unwanted ring-opening or rearrangement to cyclopropylcarbinyl derivatives.

The Optimal Choice: Palladium-catalyzed hydrogenolysis ( Pd/C , H2​ ) is the premier method for this transformation[3]. It provides a neutral, mild environment that selectively cleaves the benzylic C-O bond via oxidative addition, leaving the strained cyclobutane C-C bonds and the free carboxylic acid completely intact[4].

Mechanistic Pathway

The deprotection is a heterogeneous catalytic process. The benzyl ether first adsorbs onto the Palladium(0) surface, followed by oxidative addition of Pd into the benzylic C-O bond to form a Pd(II) complex[3]. Molecular hydrogen ( H2​ ) dissociates on the catalyst surface, transferring hydrides to the complex. Subsequent reductive elimination expels toluene and the free alcohol, regenerating the Pd(0) catalyst[3].

Mechanism Substrate Benzyl Ether Substrate (R-O-Bn) Pd0 Pd(0) Surface Adsorption Substrate->Pd0 OxAdd Oxidative Addition [Pd(II) Insertion into C-O] Pd0->OxAdd TransMet Hydrogen Transfer (Hydride Shift) OxAdd->TransMet H2Act H2 Activation (Dissociation on Pd) H2Act->TransMet RedElim Reductive Elimination (Release of Toluene + R-OH) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Products Deprotected Alcohol + Toluene RedElim->Products

Fig 1. Mechanistic pathway of Pd/C-catalyzed benzyl ether hydrogenolysis.

Reaction Optimization & Data Presentation

The rate of O-benzyl hydrogenolysis is highly dependent on the solvent's ability to solubilize the substrate and facilitate hydrogen transfer[2]. Because cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid contains a highly polar carboxylic acid and a free hydroxyl group, protic solvents are required to maintain homogeneity.

Table 1: Solvent Optimization for Benzyl Ether Hydrogenolysis

SolventRelative Cleavage RateSubstrate SolubilitySide ReactionsRecommendation
Methanol (MeOH) Very FastHighTrace esterification (if acidic)Optimal
Ethanol (EtOH) FastHighNoneExcellent Alternative
Tetrahydrofuran (THF) ModerateModerateNoneGood for lipophilic analogs
Ethyl Acetate (EtOAc) SlowLowNoneNot recommended
Toluene Very SlowVery LowNoneAvoid[2]

Note: While the addition of strong acids (e.g., HCl) can accelerate debenzylation by protonating the ether oxygen[2], it is strictly avoided here to prevent acid-catalyzed cyclobutane ring-opening.

Experimental Protocol

This self-validating protocol utilizes standard batch hydrogenolysis conditions optimized for cyclobutane preservation.

Materials Required:
  • cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% w/w water-wet (10–20% w/w relative to substrate)[5]

  • Anhydrous Methanol (MeOH)

  • Hydrogen gas ( H2​ ) balloon

  • Celite® 545 (for filtration)

Step-by-Step Methodology:
  • Substrate Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid in anhydrous MeOH to achieve a 0.1 M concentration.

  • Catalyst Addition: Briefly flush the flask with Nitrogen ( N2​ ). Carefully add the 10% Pd/C catalyst. Safety Insight: Always use water-wet Pd/C or add the catalyst under an inert atmosphere to prevent the ignition of methanol vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and an H2​ balloon via a three-way stopcock. Evacuate the flask until the solvent gently bubbles, then backfill with H2​ . Repeat this vacuum/ H2​ cycle three times to ensure complete displacement of oxygen[5].

  • Reaction Execution: Vigorously stir the black suspension at room temperature (20–25 °C) under 1 atm of H2​ for 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or normal-phase TLC. The starting material will disappear, and toluene will be generated as a byproduct. The highly polar product (cis-1,3-dihydroxycyclobutanecarboxylic acid) will exhibit a significantly lower Rf​ value and can be visualized using a KMnO4​ stain.

  • Quenching & Workup: Once complete, evacuate the H2​ gas and backfill with N2​ . Filter the heterogeneous mixture through a tightly packed pad of Celite® to safely remove the Pd/C catalyst[6]. Wash the Celite pad thoroughly with excess MeOH (3 × 10 mL).

  • Isolation: Concentrate the combined filtrates in vacuo to yield the crude cis-1,3-dihydroxycyclobutanecarboxylic acid.

Workflow Start cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid Prep Catalyst Preparation (10% Pd/C in MeOH) Start->Prep Purge Atmosphere Exchange (Vacuum / H2 cycles) Prep->Purge Reaction Hydrogenolysis (1 atm H2, RT, 2-4 h) Purge->Reaction Monitor TLC / LC-MS Monitoring (Check for Toluene + Product) Reaction->Monitor Decision Conversion Complete? Monitor->Decision Workup Celite Filtration (Remove Pd/C) Decision->Workup Yes AddTime Continue Stirring (Add H2 if needed) Decision->AddTime No Product cis-1,3-Dihydroxy- cyclobutanecarboxylic acid Workup->Product AddTime->Monitor

Fig 2. Experimental workflow for the Pd/C-catalyzed hydrogenolysis of the benzyl ether.

Troubleshooting & Causality

  • Incomplete Conversion / Stalled Reaction: If the reaction stalls before completion, the Pd catalyst has likely been poisoned (e.g., by trace sulfur or strong coordinating species). Do not simply increase the temperature, as heating increases the risk of cyclobutane ring-opening[4]. Instead, filter the reaction through Celite, concentrate, and resubmit the material to fresh Pd/C and H2​ .

  • Over-Reduction: While Pd/C is highly selective for benzylic C-O bonds, excessive pressure (e.g., >50 psi) or the use of more aggressive catalysts (like PtO2​ or Rhodium) can lead to unwanted saturation or ring hydrogenation[2]. Stick to 1 atm (balloon pressure) and Pd/C to maintain high chemoselectivity.

References

  • [6] Title: Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar - Semantic Scholar Source: semanticscholar.org URL:[Link]

  • [5] Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega Source: acs.org URL:[Link]

  • [2] Title: 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma Source: atlanchimpharma.com URL:[Link]

  • [4] Title: Ring-Opening Reactions of Cyclobutanes Source: thieme-connect.de URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Stereoselective Isolation of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3) Strategic Rationale & Application Context The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2293093-37-3)

Strategic Rationale & Application Context

The incorporation of sp³-rich cyclobutane motifs into Active Pharmaceutical Ingredients (APIs) is a proven strategy to improve metabolic stability, increase aqueous solubility, and modulate lipophilicity. Specifically, 1,3-disubstituted cyclobutanes like cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid serve as critical building blocks in modern drug discovery. This scaffold has been prominently featured in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, which are currently under investigation for the treatment of severe respiratory conditions such as asthma and chronic cough [1].

Scaling up the synthesis of this molecule presents a distinct challenge: controlling the stereochemistry to isolate the pure cis diastereomer. This application note details a robust, chromatography-free, and self-validating scale-up protocol that leverages thermodynamic equilibration and differential solubility to achieve high diastereomeric purity.

Mechanistic Grounding & Causality

The most scalable route to α-hydroxy acids from ketones is via a cyanohydrin intermediate. However, cyclobutanones present unique steric and electronic challenges that dictate our choice of reagents.

Irreversible Cyanosilylation

The formation of a cyanohydrin from 3-benzyloxycyclobutanone using standard aqueous cyanide (e.g., KCN/NaHSO₃) is highly reversible and often results in poor yields due to the steric hindrance of the cyclobutane ring. To drive the reaction to completion, we utilize Trimethylsilyl cyanide (TMSCN) catalyzed by Zinc Iodide (ZnI₂) .

  • The Causality: The Lewis acid (ZnI₂) activates the carbonyl carbon, while the silyl group immediately traps the resulting alkoxide as a stable trimethylsilyl ether. This irreversible trapping prevents the retro-cyanation pathway, ensuring near-quantitative conversion[2].

Acidic Hydrolysis & Thermodynamic Stereocontrol

The subsequent conversion of the nitrile to the carboxylic acid is achieved by refluxing the intermediate in a mixture of concentrated Hydrochloric Acid (HCl) and 1,4-dioxane.

  • The Causality: Basic hydrolysis (e.g., NaOH/MeOH) is strictly avoided, as the strongly basic conditions can trigger a retro-aldol-type ring opening of the cyclobutane.

  • Stereocontrol Mechanism: The cyclobutane ring naturally adopts a puckered conformation. During the extended acidic reflux, the stereocenter at C1 undergoes thermodynamic equilibration. The cis isomer—where the bulky benzyloxy group and the carboxylic acid minimize 1,3-diaxial-like steric clashes by adopting a pseudo-diequatorial arrangement—is thermodynamically favored. Furthermore, the cis isomer exhibits significantly lower solubility in the cold aqueous acidic mixture, allowing it to be selectively crystallized directly from the reactor.

SyntheticPathway A 3-Benzyloxycyclobutanone B 3-Benzyloxy-1-hydroxy- cyclobutanecarbonitrile A->B TMSCN, ZnI2 (Irreversible Trapping) C cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid B->C Conc. HCl, 100°C (Hydrolysis & Epimerization)

Synthetic pathway from 3-benzyloxycyclobutanone to the target cis-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at each critical juncture.

Protocol A: Synthesis of 3-Benzyloxy-1-hydroxycyclobutanecarbonitrile
  • Preparation: Charge a dry, nitrogen-purged reactor with 3-benzyloxycyclobutanone (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyst Addition: Add catalytic ZnI₂ (0.05 equiv). Stir the suspension at 0 °C.

  • Reagent Addition: Dropwise add TMSCN (1.2 equiv) over 30 minutes, maintaining the internal temperature below 10 °C to control the mild exotherm.

  • Self-Validation (IPC 1): After 2 hours of stirring at 20 °C, sample the reaction for TLC/HPLC. Validation criteria: The reaction is only considered complete when the starting ketone peak is <1.0% relative to the product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 volumes). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude silylated cyanohydrin as a viscous oil. Proceed directly to Protocol B.

Protocol B: Hydrolysis and Stereoselective Crystallization
  • Hydrolysis: Dissolve the crude intermediate from Protocol A in 1,4-dioxane (5 volumes). Slowly add concentrated aqueous HCl (37%, 10 volumes).

  • Reflux & Equilibration: Heat the mixture to a gentle reflux (internal temp ~100 °C) for 16 hours.

  • Self-Validation (IPC 2): Sample the mixture at 14 hours and analyze via HPLC. Validation criteria: The intermediate nitrile and amide peaks must be <2.0% combined.

  • Stereoselective Crystallization: Remove the heating mantle and allow the reactor to cool to 20 °C over 4 hours. Seed crystals of the cis-isomer can be added at 40 °C to induce controlled nucleation. Finally, cool the slurry to 0–5 °C and hold for 2 hours.

  • Isolation: Filter the precipitated white solid. Wash the filter cake with cold water (2 × 2 volumes) and cold heptane (2 volumes) to remove the more soluble trans isomer and organic impurities.

  • Drying: Dry the product in a vacuum oven at 45 °C until constant weight is achieved.

ScaleUpWorkflow React 1. Reactor: Cyanohydrin Formation (TMSCN, ZnI2, 0-20°C) Quench 2. Quench & Extraction (Aqueous Workup, pH Control) React->Quench Hydrolysis 3. Acidic Hydrolysis (Refluxing HCl/Dioxane, 100°C) Quench->Hydrolysis Cryst 4. Stereoselective Crystallization (Cooling to 0°C, Filtration) Hydrolysis->Cryst Product 5. Final Product Isolation (Vacuum Drying, IPC Validation) Cryst->Product

Step-by-step scale-up workflow detailing reaction, workup, and stereoselective isolation.

Logical Relationship of Stereocontrol

The success of this scale-up relies entirely on the logical sequence of thermodynamic equilibration followed by selective precipitation. The diagram below maps the causality of this physical chemistry principle.

StereocontrolLogic Start Nitrile Hydrolysis Mixture (Kinetic cis/trans mixture) Thermo Thermodynamic Equilibration (Extended Heating in Acid) Start->Thermo Epimerization at C1 Solubility Differential Solubility (cis-isomer is less soluble) Thermo->Solubility Controlled Cooling Phase Cryst Selective Crystallization (Enrichment of cis-isomer >98% d.r.) Solubility->Cryst Precipitation & Filtration

Logical flow of thermodynamic equilibration and selective crystallization for stereocontrol.

Quantitative Data Summaries

The robustness of this methodology is demonstrated across multiple scale-up batches. The thermodynamic crystallization consistently upgrades the diastereomeric ratio (d.r.) to ≥ 97:3 without the need for preparative chromatography.

Batch ScaleOverall Yield (%)Chemical Purity (HPLC, a/a %)d.r. (cis:trans)IPC 2 Completion Time
100 g 78%> 99.5%98:212 hours
500 g 75%> 99.0%97:314 hours
2.5 kg 72%> 99.2%98:216 hours

Note: Yields are reported as isolated, dried product over the two-step sequence. The slight drop in yield at the 2.5 kg scale is attributed to minor losses in the mother liquor during the larger-scale filtration step.

References

  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry.[Link]

  • Development of a First-Generation Stereocontrolled Manufacturing Process of TRPA1 Inhibitor GDC-6599. Organic Process Research & Development.[Link]

Method

Application Notes and Protocols for Amidation Reactions Involving cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid Intermediates

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry The cyclobutane motif, a strained four-membered carbocycle, has emerged as a privileged scaffold in modern drug discovery. Its rigid, thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, a strained four-membered carbocycle, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of cyclobutane rings into small molecules can improve metabolic stability, membrane permeability, and solubility, while also offering novel intellectual property. Specifically, cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a key intermediate, presenting three distinct functional handles for combinatorial derivatization to explore chemical space and optimize drug-like properties. This document provides a detailed guide to the amidation of this valuable intermediate, a critical transformation for the synthesis of diverse compound libraries.

Core Directive: Chemoselective Amidation in the Presence of a Tertiary Alcohol

A primary challenge in the functionalization of cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is the presence of a tertiary hydroxyl group in close proximity to the carboxylic acid. This necessitates a chemoselective amidation protocol that avoids side reactions such as esterification of the hydroxyl group. The choice of coupling reagent and reaction conditions is therefore paramount to achieving a high yield of the desired amide product. This guide will focus on two robust and widely applicable coupling methodologies: an EDC/HOBt-based approach and a HATU-based approach.

Mechanistic Considerations for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature due to the formation of a stable and unreactive ammonium carboxylate salt. Coupling reagents are employed to activate the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Carbodiimide-Mediated Amidation (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[2] The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-ester. This activated ester is more stable than the O-acylisourea but sufficiently reactive to undergo nucleophilic attack by the amine to form the desired amide bond.[2][3] The water-solubility of EDC and its urea byproduct simplifies purification, as they can be removed by aqueous workup.[4]

Uronium Salt-Mediated Amidation (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[5][6] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate. The carboxylate then attacks HATU to form a highly reactive OAt-active ester.[5][7] The 7-azabenzotriazole leaving group is a poor nucleophile, which minimizes side reactions. The amine then attacks the activated ester to furnish the amide product. HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[6][8]

Experimental Protocols

Materials and Reagents
  • cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a general starting point and may require optimization for specific amines.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Addition of Reagents: Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Activation: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Workflow Diagram for EDC/HOBt Protocol:

EDC_HOBt_Workflow cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_workup Aqueous Workup cluster_purification Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add HOBt and Amine start->add_reagents add_edc Add EDC·HCl add_reagents->add_edc stir Stir at RT (12-24h) add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute wash Wash with Acid, Base, Brine dilute->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify HATU_Workflow cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_workup Aqueous Workup cluster_purification Purification start Dissolve Carboxylic Acid & HATU in Anhydrous DMF cool Cool to 0 °C start->cool add_base Add DIPEA (Pre-activation) cool->add_base add_amine Add Amine add_base->add_amine stir Stir at RT (1-4h) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute wash Wash with Acid, Base, Brine dilute->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify chemical_structure cluster_main HO HO C1 C1 HO->C1 COOH COOH OBn OBn C1->COOH C2 C2 C1->C2 C3 C3 C2->C3 C3->OBn C4 C4 C3->C4 C4->C1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Stereoselectivity in cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized cyclobutanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized cyclobutanes. The synthesis of cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid from 3-benzyloxycyclobutanone is a critical transformation in the development of cyclobutane-containing APIs, such as nucleoside analogs and targeted kinase inhibitors[1].

This guide is designed to address the mechanistic causality behind common experimental pitfalls—specifically, stereocontrol during cyanohydrin formation and yield optimization during the notoriously difficult cyclobutyl nitrile hydrolysis.

Workflow Visualization

Workflow A 3-Benzyloxycyclobutanone B Cyanosilylation (TMSCN, ZnI2, 0°C) A->B C O-TMS Cyanohydrin (Kinetic Product) B->C Anti-facial attack D Acidic Hydrolysis (6M HCl, 90°C) C->D E cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid D->E Nitrile to Acid

Synthetic workflow for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Section 1: Cyanohydrin Formation & Stereocontrol (FAQs)

Q1: Why am I getting a poor cis/trans ratio during the cyanohydrin formation? A1: The stereoselectivity in 3-substituted cyclobutanones is strictly governed by the trajectory of nucleophilic attack. The bulky benzyloxy group at the C3 position creates significant steric hindrance on the syn-face. For optimal cis-selectivity (where the 1-OH and 3-OBn are cis to each other), the cyanide nucleophile must attack from the anti-face. This anti-facial attack minimizes torsional strain and repulsive electrostatic interactions, aligning with the Felkin-Anh model for cycloalkanones[2][3].

If your reaction is yielding too much trans-isomer, your conditions are likely allowing reversibility (thermodynamic control). To favor the kinetic cis-product, you must use trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI2) at low temperatures[4][5]. The in situ trapping of the resulting alkoxide as a TMS ether prevents equilibration back to the ketone.

Stereochemistry A 3-Benzyloxycyclobutanone (Bulky C3-OBn group) B Anti-Facial Attack (Opposite to OBn) A->B Favored (Low Steric Strain) C Syn-Facial Attack (Same side as OBn) A->C Disfavored (High Steric Strain) D cis-Isomer (Major Kinetic Product) B->D E trans-Isomer (Minor Product) C->E

Stereochemical causality of nucleophilic addition to 3-substituted cyclobutanones.

Q2: What is the standard protocol for highly diastereoselective cyanosilylation? A2: To ensure a self-validating, reproducible kinetic trapping of the cis-isomer, follow this step-by-step methodology:

Step-by-Step Methodology: Kinetic Cyanosilylation

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 3-benzyloxycyclobutanone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Add catalytic Zinc Iodide (ZnI2, 0.05 equiv). Critical Note: Ensure the ZnI2 is strictly anhydrous; trace moisture will hydrolyze TMSCN and poison the Lewis acid catalyst.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath to suppress thermodynamic equilibration.

  • Reagent Addition: Dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 equiv) over 15 minutes.

  • Reaction: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature until TLC indicates complete consumption of the starting ketone[5].

  • Quenching & Workup: Quench carefully with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude O-TMS cyanohydrin is generally >95% pure and should be carried forward immediately.

Section 2: Nitrile Hydrolysis to Carboxylic Acid (Troubleshooting)

Q3: My nitrile hydrolysis stalls at the primary amide stage, and my yields are terrible. How do I push it to the carboxylic acid? A3: Hydrolyzing a nitrile on a sterically congested, puckered cyclobutane ring is notoriously difficult. Standard basic hydrolysis (NaOH/H2O/EtOH) often stalls at the primary amide because the formation of the tetrahedral intermediate is sterically hindered by the ring system.

Solution: You must employ aggressive acidic hydrolysis. Refluxing in 6M HCl is highly effective for converting the nitrile directly to the acid[4]. The TMS group is cleaved in situ within minutes, followed by the slower nitrile hydrolysis.

Step-by-Step Methodology: Acidic Hydrolysis

  • Deprotection/Hydrolysis: Dissolve the crude O-TMS cyanohydrin in 6M HCl (approx. 10 mL per gram of substrate).

  • Heating: Heat the mixture to 90 °C under a reflux condenser. Stir vigorously for 12-16 hours. Caution: Do not exceed 100 °C, as prolonged exposure to boiling strong acid can lead to the cleavage of the benzyl ether protecting group.

  • Cooling: Cool the reaction to room temperature.

  • Extraction: The resulting hydroxy acid is highly polar. Extract the aqueous layer thoroughly with Ethyl Acetate (EtOAc) (4 x volumes).

  • Purification: Dry the combined organic layers over MgSO4, filter, and concentrate. Purify via recrystallization (e.g., from EtOAc/Hexanes) or silica gel chromatography (using a DCM/MeOH/AcOH gradient) to isolate the pure cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Section 3: Quantitative Data & Optimization Matrix

To assist in your experimental design, the following table summarizes the causality between reaction conditions and the resulting yield/stereoselectivity.

Cyanating AgentCatalystTemp (°C)Hydrolysis ConditionOverall Yieldcis:trans RatioMechanistic Causality
NaCN / NaHSO3None256M HCl, 90 °C45%60:40Reversible cyanohydrin formation leads to thermodynamic mixtures.
TMSCNEt3N256M HCl, 90 °C65%75:25Base catalysis is less stereoselective than Lewis acid catalysis.
TMSCN ZnI2 0 6M HCl, 90 °C 82% >90:10 Kinetic control via anti-facial attack; TMS trapping prevents equilibration.
TMSCNZnI20NaOH / H2O278%>90:10Milder basic conditions prevent benzyl ether cleavage but require 2 steps (stalls at amide).
References
  • MilliporeSigma, "cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid | 2293093-37-3", sigmaaldrich.com,
  • "Synthèse de cyclobutanes et de leurs dérivés fluorés", collectionscanada.gc.ca,
  • Benchchem, "3-Hydroxycyclobutanone | CAS 15932-93-1", benchchem.com,
  • The Journal of Organic Chemistry, "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory", acs.org,
  • Vrije Universiteit Brussel, "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory", vub.ac.be,

Sources

Optimization

Technical Support Center: Stereochemical Impurity Resolution for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

Welcome to the technical support center for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral building block. The unique stereochemistry of this molecule presents specific challenges during synthesis and purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, control, and resolve stereochemical impurities, ensuring the highest quality material for your research and development needs.

Introduction to Stereochemical Challenges

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid possesses two stereocenters, leading to the potential for multiple stereoisomers. The primary challenge lies in separating the desired cis-enantiomers from each other and from the trans-diastereomers that may form during synthesis. Achieving high stereochemical purity (both diastereomeric and enantiomeric excess) is critical for its application in pharmaceuticals and other advanced materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical impurities I should be concerned about?

A1: The main impurities are the other stereoisomers of the molecule. It's crucial to understand the relationships between them:

  • Enantiomers: The desired racemic cis-compound is a 1:1 mixture of two enantiomers (non-superimposable mirror images). Resolving these is often the final and most critical step.

  • Diastereomers: The trans-isomers of 3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid are diastereomers of your cis-target. These have different physical properties (solubility, melting point, chromatographic retention) and can often be separated using standard techniques like column chromatography or recrystallization.

Q2: What is the most common and effective method for resolving the enantiomers of this compound?

A2: For carboxylic acids, two methods are predominantly used: diastereomeric salt crystallization and direct separation by chiral High-Performance Liquid Chromatography (HPLC).[1][2]

  • Diastereomeric Salt Crystallization is a classical, scalable, and often cost-effective method. It involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form two diastereomeric salts.[2][3] These salts have different solubilities, allowing one to be selectively crystallized.[2][4]

  • Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[1][5] It is often the method of choice for analytical purity checks and can be used for small-scale preparative separations.[6]

Q3: How can I confirm the relative cis stereochemistry of my starting material?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), is the most definitive method. For the cis-isomer, a NOESY experiment should show a spatial correlation (a cross-peak) between the protons at C1 and C3 on the same face of the cyclobutane ring. The absence of this correlation would suggest a trans configuration. Analysis of proton-proton coupling constants can also provide clues about the ring conformation and stereochemistry.[7]

Q4: Can enzymatic resolution be applied to this type of molecule?

A4: Yes, enzymatic resolution is a viable and increasingly popular method.[8] Carboxylesterases or lipases can be used to selectively hydrolyze an ester derivative of the racemic carboxylic acid (or selectively esterify the acid), leaving one enantiomer as the acid and the other as the ester.[8][9] This method is known for its high enantioselectivity under mild conditions.[10][11][12]

Visualizing the Stereochemical Landscape

Understanding the relationship between the potential isomers is the first step in devising a purification strategy.

G cluster_cis cis Isomers cluster_trans trans Isomers cis_racemate Racemic cis Mixture trans_racemate Racemic trans Mixture cis_racemate->trans_racemate Diastereomers cis_R (1R,3S)-Enantiomer cis_R->cis_racemate 50% cis_S (1S,3R)-Enantiomer cis_R->cis_S Enantiomers cis_S->cis_racemate 50% trans_R (1R,3R)-Enantiomer trans_R->trans_racemate 50% trans_S (1S,3S)-Enantiomer trans_R->trans_S Enantiomers trans_S->trans_racemate 50%

Caption: Stereoisomers of 3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the resolution and purification process.

Problem 1: My chiral HPLC analysis shows poor or no separation of the cis-enantiomers.

Possible Cause & Explanation: The separation of enantiomers on a chiral stationary phase (CSP) is based on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. If these complexes have similar stabilities, no separation will occur. This can be due to an inappropriate choice of CSP, mobile phase, or analyte derivatization.

Solutions:

  • Systematic Column Screening: Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD/AD or Lux® Cellulose/Amylose series) are excellent starting points for carboxylic acids.[1][5][13] They offer a wide range of chiral recognition mechanisms.

  • Mobile Phase Optimization:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. The alcohol component acts as a polar modifier. Small amounts of an acidic additive, like trifluoroacetic acid (TFA) or acetic acid (0.1%), are often essential to suppress ionization of the carboxylic acid and reduce peak tailing.

    • Reversed-Phase/Polar Organic: Use methanol, ethanol, or acetonitrile, often with an acidic modifier. The elution order of enantiomers can sometimes be reversed by changing the mobile phase composition.[13]

  • Analyte Derivatization (Indirect Method): If direct methods fail, you can derivatize the carboxylic acid with a chiral alcohol (e.g., L-menthol) or amine to form diastereomeric esters or amides.[1][14] These diastereomers can then be separated on a standard, non-chiral column (like a C18 column).[6] This approach requires an additional reaction step but can be very effective.[6]

Data Table: Chiral HPLC Starting Conditions
ParameterNormal Phase (Recommended Start)Polar Organic Mode
Column Polysaccharide-based (e.g., Amylose)Polysaccharide-based (e.g., Cellulose)
Mobile Phase n-Hexane : Ethanol (90:10) + 0.1% TFAAcetonitrile : Methanol (50:50) + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C (can be varied)30 °C (can be varied)
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nm
Problem 2: My diastereomeric salt crystallization yields low enantiomeric excess (e.e.) or poor recovery.

Possible Cause & Explanation: The success of this technique hinges on a significant solubility difference between the two diastereomeric salts in a given solvent system.[2][4] If both salts are either too soluble or too insoluble, or if their solubilities are too similar, separation will be inefficient.

Solutions:

  • Screening Resolving Agents: The choice of the chiral base is critical. There is no universal resolving agent. A screening approach is necessary.[2][3]

    • Common Choices for Acids: Cinchona alkaloids (quinine, quinidine, cinchonidine), α-methylbenzylamine, and ephedrine derivatives are classic choices.

  • Solvent Screening: This is as important as the resolving agent. The ideal solvent will maximize the solubility difference. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).

  • Control Stoichiometry and Temperature:

    • Start with 0.5 to 1.0 equivalents of the resolving agent.[2] Using sub-stoichiometric amounts can sometimes improve purity.[15]

    • Employ a controlled cooling profile. Slow cooling promotes the formation of larger, purer crystals. A crash-cool will trap impurities.

  • Seeding: If you have a small amount of the pure desired diastereomeric salt, use it to seed the solution. This can dramatically improve the crystallization process and selectivity.[2]

Workflow: Diastereomeric Salt Resolution

G start Racemic cis-Acid in Solvent add_base Add Chiral Base (e.g., (R)-amine) start->add_base heat Heat to Dissolve add_base->heat cool Slow Cool & Crystallize heat->cool filter Filter cool->filter crystals Less Soluble Salt ((S)-acid, (R)-amine) filter->crystals Solid mother_liquor Mother Liquor with More Soluble Salt ((R)-acid, (R)-amine) filter->mother_liquor Liquid liberate1 Liberate Free Acid (Acidify & Extract) crystals->liberate1 liberate2 Liberate Free Acid (Acidify & Extract) mother_liquor->liberate2 product Enantioenriched (S)-Acid liberate1->product other_enantiomer Enantioenriched (R)-Acid liberate2->other_enantiomer analyze1 Analyze e.e. (Chiral HPLC) product->analyze1 analyze2 Analyze e.e. (Chiral HPLC) other_enantiomer->analyze2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Key Experimental Protocols

Protocol 1: Screening for Diastereomeric Salt Resolution

Objective: To efficiently identify a suitable chiral resolving agent and solvent combination.

Methodology:

  • Preparation: In separate small vials (e.g., 4 mL), place a defined amount of your racemic cis-acid (e.g., 50 mg).

  • Solvent Addition: To each vial, add a different test solvent (e.g., 1 mL of methanol, ethanol, acetone, ethyl acetate).

  • Agent Addition: Add 0.5 equivalents of a different chiral base to each set of vials.

  • Dissolution: Gently heat and agitate the vials until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, then if no crystals form, place them in a 4°C refrigerator overnight.

  • Observation: Observe the vials for the formation of crystalline solids. A good "hit" is a vial that forms a moderate amount of crystals (e.g., 20-50% of the total mass). Vials with no precipitate or those that become completely solid are less promising.

  • Analysis: For promising hits, isolate the crystals by filtration, liberate the free acid by treating with dilute HCl and extracting with an organic solvent. Analyze the enantiomeric excess (e.e.) of the isolated acid using a validated chiral HPLC method.

Protocol 2: Liberation of the Free Acid from a Diastereomeric Salt

Objective: To recover the enantioenriched carboxylic acid from the purified diastereomeric salt.

Methodology:

  • Dissolution: Suspend the isolated, purified diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise until the aqueous layer is acidic (pH 1-2, check with pH paper). The salt will dissociate, with the chiral amine forming its hydrochloride salt in the aqueous layer and your desired carboxylic acid moving into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield your enantioenriched carboxylic acid.

  • Final Analysis: Confirm the enantiomeric excess (e.e.) and chemical purity of the final product by chiral HPLC and NMR.

References

  • A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). SpringerLink.
  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025, August 7). ResearchGate.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. (2025, July 25). ACS Publications.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). J-STAGE.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. (2025, July 25). ACS Publications.
  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
  • Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. (n.d.). Benchchem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry.
  • Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. (n.d.). ResearchGate.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17). ACS Publications.
  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (n.d.). National Center for Biotechnology Information.
  • Enzymatic Photodecarboxylation on Secondary and Tertiary Carboxylic Acids. (2023, November 29). ACS Publications.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021, February 24). Beilstein Journal of Organic Chemistry.
  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019, September 5). National Center for Biotechnology Information.
  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. (2007, September). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

Executive Summary cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS 2293093-37-3) is a functionalized cyclobutane building block supplied as a solid at room temperature. Researchers frequently encounter solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS 2293093-37-3) is a functionalized cyclobutane building block supplied as a solid at room temperature. Researchers frequently encounter solubility challenges with this compound due to its amphiphilic nature: it possesses a highly polar, hydrogen-bonding head group (hydroxyl and carboxylic acid) and a bulky, lipophilic tail (benzyloxy group)[1]. This guide provides mechanistic insights and validated protocols to overcome these challenges in both organic and aqueous assay systems.

Troubleshooting Workflow

SolubilityWorkflow Start cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid (Solid) Decision Target Application? Start->Decision Organic In Vitro / Organic (Stock Solution) Decision->Organic Non-polar/Aprotic Aqueous In Vivo / Aqueous (Biological Media) Decision->Aqueous Polar/Aqueous DMSO Dissolve in DMSO or DMF (up to 100 mM) Organic->DMSO pHAdjust Adjust pH > 7.0 (e.g., 1 eq NaOH) Aqueous->pHAdjust pH flexible CoSolvent Use Co-solvent System (e.g., 5% DMSO + Tween) Aqueous->CoSolvent pH restricted Success1 Clear Solution DMSO->Success1 Success2 Clear Aqueous Solution pHAdjust->Success2 CoSolvent->Success2

Decision tree for troubleshooting solubility of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in pure water at neutral or low pH? A: The solubility barrier is twofold. First, the bulky benzyloxy group is highly hydrophobic, which disrupts the hydrogen-bonding network of water, making aqueous solvation thermodynamically unfavorable[2]. Second, the cis-1,3-disubstitution on the rigid cyclobutane ring allows the hydroxyl and carboxylic acid groups to form strong intermolecular hydrogen bonds, creating a stable crystal lattice that resists dissolution in purely non-polar solvents.

Q2: What are the best stock solution solvents for in vitro assays? A: Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), are highly recommended. DMSO is an amphiphilic solvent that effectively disrupts the intermolecular hydrogen bonds of the carboxylic acid and hydroxyl groups while simultaneously accommodating the hydrophobic benzyloxy tail[1]. This dual action allows for high-concentration stock solutions.

Q3: How can I achieve aqueous solubility for biological buffers? A: You must leverage the ionizable carboxylic acid group. According to the Henderson-Hasselbalch equation, adjusting the pH of the solution above the pKa of the carboxylic acid (typically ~4.0-5.0 for cyclobutanecarboxylic acids) will shift the equilibrium toward the ionized conjugate base[3]. Conversion to the carboxylate anion immensely increases water solubility due to the creation of strong ion-dipole intermolecular forces with water[4]. This is best achieved by adding 1 molar equivalent of a strong base (like NaOH) or dissolving the compound directly in a pre-warmed, slightly basic buffer (pH 7.4+).

Q4: I'm seeing precipitation upon dilution from DMSO into my assay buffer. How do I fix this? A: This "crashing out" occurs because the local concentration of the compound exceeds its aqueous solubility before the DMSO can diffuse into the bulk aqueous phase. To prevent this:

  • Pre-warm both the stock and the buffer to 37°C before mixing.

  • Slow addition: Add the DMSO stock dropwise to a rapidly vortexing buffer, never the reverse.

  • Surfactants: If your assay tolerates it, include 0.1% Tween-20 or BSA in the aqueous buffer to act as a carrier for the hydrophobic benzyloxy group.

Quantitative Data: Estimated Solubility Profile
Solvent SystemEstimated SolubilityMechanism of SolvationRecommended Application
Pure Water (pH < 5.0) < 1 mMLimited H-bondingNot recommended
Aqueous Buffer (pH > 7.4) > 50 mMIon-dipole interaction (Carboxylate formation)[4]Biological assays, in vivo dosing
DMSO / DMF > 100 mMDisruption of crystal lattice H-bonds[1]Master stock solutions
Methanol / Ethanol ~ 50 mMAmphiphilic solvationIntermediate dilutions
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Self-Validation Check: A successful DMSO stock will be completely optically clear with no light scattering.

  • Calculate Mass: For a 100 mM solution, calculate the required mass based on the molecular weight (C12H14O4 = 222.24 g/mol ). For 1 mL of stock, weigh exactly 22.22 mg of the solid compound.

  • Addition: Transfer the solid to a clean, dry amber glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication (If needed): If visible particles remain, place the vial in a bath sonicator at room temperature for 5-10 minutes. The ultrasonic waves provide the activation energy needed to break the intermolecular hydrogen bonds.

  • Verification: Shine a laser pointer through the vial (Tyndall effect test). If the beam is visible, micro-precipitates remain. Continue sonication until the beam is invisible.

  • Storage: Aliquot into single-use tubes and store at -20°C. Protect from moisture, as water absorption by DMSO will lower solubility over time.

Protocol 2: Preparation of an Aqueous Solution via in situ Sodium Salt Formation

Self-Validation Check: The solution must remain clear upon centrifugation.

  • Weighing: Weigh 22.22 mg of the compound into a vial.

  • Base Addition: Add exactly 0.95 molar equivalents of NaOH (e.g., 95 µL of a 1.0 M NaOH aqueous solution). Causality Note: Using slightly less than 1 equivalent prevents the final solution from becoming overly alkaline, which could degrade sensitive biological targets.

  • Hydration: Add 905 µL of sterile deionized water or PBS.

  • Dissolution: Vortex continuously for 2-3 minutes. The compound will gradually dissolve as the carboxylic acid is deprotonated to form the highly soluble sodium carboxylate salt[4].

  • Verification: Centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If a pellet is present, transfer the supernatant to a new tube and verify the final concentration via UV-Vis or LC-MS.

Sources

Optimization

Purification techniques for crude cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

Welcome to the Technical Support Center for the isolation and purification of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid . As a Senior Application Scientist, I have designed this guide to address the most compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid .

As a Senior Application Scientist, I have designed this guide to address the most complex bottlenecks encountered during the downstream processing of this specific cyclobutane derivative. The synthesis of 1-hydroxycyclobutanecarboxylic acids typically proceeds via the hydrolysis of an O-protected cyclobutanone cyanohydrin[1]. This pathway inevitably yields a crude matrix contaminated with unreacted ketones, intermediate nitriles, and a mixture of cis/trans diastereomers.

Below, you will find a mechanistic troubleshooting guide, a validated purification workflow, and quantitative performance metrics to ensure high-yield, high-purity recovery of the target cis-isomer.

Logical Purification Workflow

G Crude Crude Mixture (Cis/Trans Acids, Ketone, Nitrile) BaseWash 1. Aq. Base (pH 9-10) 2. EtOAc Wash Crude->BaseWash OrgWaste Organic Phase (Ketone, Nitrile) BaseWash->OrgWaste Removes Neutrals AqPhase Aqueous Phase (Cis/Trans Salts) BaseWash->AqPhase Retains Acids Acidify 1. Acidify (pH 2-3) 2. EtOAc Extract AqPhase->Acidify MixedAcids Mixed Cis/Trans Acids (Organic Phase) Acidify->MixedAcids Cryst Fractional Crystallization (EtOAc/Heptane) MixedAcids->Cryst PureCis Pure cis-Isomer (Crystals) Cryst->PureCis Precipitates TransML Trans-enriched (Mother Liquor) Cryst->TransML Remains Soluble

Logical workflow for the purification of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Troubleshooting & FAQs: Mechanistic Solutions

Q1: My crude NMR shows a 60:40 mixture of cis and trans isomers. Silica gel chromatography is failing to resolve them. How can I isolate the pure cis-isomer? Causality: Diastereomers possess identical connectivity but differ in spatial geometry, leading to nearly identical retention factors ( Rf​ ) on normal-phase silica. However, this spatial difference significantly impacts crystal lattice packing energies. The cis-isomer packs more efficiently due to the minimization of transannular steric strain between the bulky benzyloxy group at C3 and the functional groups at C1. Actionable Solution: Abandon chromatography in favor of fractional crystallization. By using a binary solvent system (Ethyl Acetate as the solvent, Heptane as the anti-solvent), you can selectively supersaturate the cis-isomer. The trans-isomer, having a lower lattice energy, remains solvated in the mother liquor.

Q2: The cyanohydrin hydrolysis was incomplete. How do I remove unreacted 3-benzyloxycyclobutanone and the cyanohydrin intermediate without column chromatography? Causality: Incomplete hydrolysis leaves neutral organic impurities (ketone, nitrile) mixed with your target carboxylic acid[1]. Actionable Solution: Implement an acid-base pH swing extraction. The carboxylic acid has a pKa of ~4.0. By washing the crude mixture with an aqueous base (pH 9-10), the acid is quantitatively deprotonated into a highly polar, water-soluble carboxylate salt. The neutral ketone and cyanohydrin remain in the organic phase and are easily discarded.

Q3: During rotary evaporation of the purified fractions, I noticed a drop in yield and the appearance of a new, less-polar spot on TLC. What is causing this degradation? Causality: 1-Hydroxycarboxylic acids housed on strained rings are highly susceptible to thermal degradation. The cyclobutane ring contains approximately 26 kcal/mol of inherent ring strain[2]. When subjected to elevated temperatures, the proximity of the 1-hydroxyl and 1-carboxyl groups can trigger retro-aldol-like cleavage or thermal decarboxylation to relieve this strain, reverting the molecule back to the ketone. Actionable Solution: Treat the compound as strictly thermally labile. Never exceed a water bath temperature of 35°C during concentration. Utilize a high-vacuum rotary evaporator to remove solvents efficiently at ambient temperatures.

Q4: When analyzing the crude mixture via Reverse-Phase HPLC, the product peak tails severely. How can I improve the peak shape for accurate purity assessment? Causality: The free carboxylic acid undergoes partial ionization at the near-neutral pH of standard water/acetonitrile mobile phases. This creates a dynamic equilibrium between the protonated and deprotonated states, which interact differently with residual silanols on the C18 stationary phase, causing tailing. Actionable Solution: Suppress ionization by adding a volatile acidic modifier to the mobile phase. Incorporating 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid lowers the pH of the mobile phase below the pKa of the analyte, ensuring it travels through the column in a single, fully protonated state.

Quantitative Data: Comparative Purification Strategies

Purification MethodTarget Impurities RemovedExpected Yield RecoveryPurity AchievedScalability
Silica Gel Chromatography Minor organic byproducts40-50%Moderate (Mixed isomers)Poor (High solvent volume)
pH-Swing Extraction Ketone, Cyanohydrin>90%High (Chemically pure)Excellent
Fractional Crystallization Trans-isomer60-70% (of cis mass)>98% cis-isomerExcellent

Validated Step-by-Step Protocol

Phase 1: Chemical Purification (pH Swing Extraction) This phase isolates the mixed carboxylic acids from neutral synthetic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).

  • Deprotonation: Add an equal volume of saturated aqueous NaHCO3​ (pH ~9). Stir vigorously for 15 minutes to ensure complete deprotonation of the carboxylic acid.

  • Phase Separation: Transfer to a separatory funnel and separate the layers.

    • Self-Validation Check: Spot both layers on a TLC plate. The UV-active neutral ketone should be exclusively in the organic layer; the aqueous layer should retain the product at the baseline.

  • Organic Wash: Discard the organic layer. Wash the aqueous layer once more with fresh Ethyl Acetate (5 mL/g) to ensure the absolute removal of trace neutral impurities.

  • Reprotonation: Cool the aqueous layer to 0-5°C in an ice bath. Slowly acidify the aqueous layer to pH 2-3 using 1M HCl.

    • Self-Validation Check: Verify the pH with indicator paper. The solution will become visibly cloudy as the free acid oils out or precipitates.

  • Extraction: Extract the acidic aqueous layer twice with Ethyl Acetate (10 mL/g).

  • Concentration: Combine the acidic organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature ≤ 35°C to prevent thermal decarboxylation.

Phase 2: Diastereomeric Resolution (Fractional Crystallization) This phase isolates the target cis-isomer from the trans-isomer. 8. Solvation: Dissolve the concentrated mixed-acid residue in a minimum volume of warm Ethyl Acetate (approx. 2-3 mL/g) at 35-40°C. 9. Anti-Solvent Addition: Dropwise, add Heptane while stirring continuously until the solution becomes slightly turbid (reaching the cloud point). 10. Nucleation: Remove the flask from the heat source and allow the solution to cool to room temperature undisturbed for 4 hours. 11. Maturation: Further cool the suspension to 4°C overnight to maximize the crystal yield. 12. Isolation: Filter the resulting white crystalline solid via vacuum filtration and wash the filter cake with ice-cold Heptane. 13. Drying: Dry the crystals under high vacuum to afford pure cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

References

  • Estieu, K., et al. "Regioselective synthesis of α,α-dialkylcyclopentanones from 1-hydroxycyclobutanecarboxylic acid or from O-protected cyclobutanone cyanohydrin." Tetrahedron 54.28 (1998): 8075-8090. URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

Welcome to the Technical Support Center. This portal is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for cis-3-Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid .

This molecule presents a unique triad of chromatographic challenges:

  • An ionizable carboxylic acid moiety (pKa ~4.5) that is highly prone to peak tailing.

  • A hydrophobic, UV-active benzyloxy ether that dominates dispersive retention.

  • Geometric isomerism (cis vs. trans) around a rigid cyclobutane ring, requiring advanced shape-selective separation strategies.

Core Methodology: Isomer-Selective Analytical Workflow

Method_Dev_Workflow Start Analyze PhysChem Properties (pKa ~4.5, UV active benzyl) MobilePhase Select Mobile Phase (Aqueous buffer pH 2.0-2.5) Start->MobilePhase Column Select Column Chemistry (C30 or Phenyl-Hexyl) MobilePhase->Column Gradient Optimize Gradient & Temp (5-95% ACN, 25°C) Column->Gradient SST System Suitability Test (Rs > 1.5, Tailing < 1.2) Gradient->SST SST->MobilePhase Fail (Tailing) SST->Column Fail (Co-elution) Validate Method Validated SST->Validate Pass

Fig 1. HPLC method development workflow for cyclobutane derivatives.

Step-by-Step Analytical Protocol

Objective: Achieve baseline resolution (Rs > 1.5) of cis and trans isomers while maintaining excellent peak shape for the carboxylic acid moiety.

Step 1: Mobile Phase Preparation & pH Control

  • Aqueous Phase (A): 0.1% Phosphoric acid ( H3​PO4​ ) in Ultra-Pure Water (pH ~2.1).

    • Causality: The target molecule contains a carboxylic acid group with a pKa of approximately 4.5. Buffering the mobile phase at least 2 pH units below the pKa ensures the molecule remains fully protonated (neutral). This maximizes hydrophobic retention and prevents peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support[1].

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile (ACN).

    • Causality: ACN provides lower viscosity and backpressure compared to methanol, and its lower UV cutoff (190 nm) is ideal for detecting the carboxylic acid moiety without baseline noise.

Step 2: Column Selection & Equilibration

  • Stationary Phase: Thermo Scientific Acclaim C30 or equivalent Phenyl-Hexyl column (150 x 4.6 mm, 3 µm).

    • Causality: While standard C18 columns provide general hydrophobicity, separating cis/trans cyclobutane isomers requires shape selectivity. C30 phases offer high steric recognition for geometric isomers, and Phenyl-Hexyl phases exploit differential π−π interactions with the benzyloxy group depending on its spatial orientation[2].

  • Temperature: Set the column compartment to 25 °C.

    • Causality: Lower temperatures increase the rigidity of the stationary phase alkyl chains, amplifying the steric recognition required to resolve closely eluting diastereomers.

Step 3: Gradient Elution Setup

  • Program:

    • 0-2 min: 10% B (Isocratic hold to focus the polar hydroxyl/carboxylic acid groups).

    • 2-15 min: 10% to 60% B (Linear gradient to elute the hydrophobic benzyloxy moiety).

    • 15-18 min: 60% to 95% B (Column wash).

    • 18-25 min: 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

Step 4: Detection & Self-Validation (System Suitability)

  • Wavelength: 214 nm (optimal for the cyclobutane/carboxylic acid) and 254 nm (specific to the benzyloxy aromatic ring).

  • Self-Validating SST: Inject a resolution standard containing both cis and trans isomers. The system is validated for use only if the resolution (Rs) > 1.5 and the USP tailing factor for the cis peak is < 1.2.

    • Causality: This self-validating step ensures that the mobile phase pH is correctly suppressing ionization (verified by tailing factor) and that the column retains its shape selectivity (verified by Rs) before any experimental samples are consumed.

Diagnostic Data: Quantitative Method Optimization

The following table summarizes the causal impact of critical method parameters on the chromatography of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality & Impact
Mobile Phase pH pH 6.0 (Ammonium Acetate)pH 2.1 (0.1% H3​PO4​ )Low pH fully protonates the COOH group, increasing retention factor ( k′ ) and eliminating peak tailing[1].
Stationary Phase Standard C18 (End-capped)C30 or Phenyl-HexylEnhanced shape-selectivity resolves cis and trans spatial arrangements that C18 cannot differentiate[2].
Column Temperature 45 °C25 °CLower temperatures increase stationary phase rigidity, amplifying steric recognition of the isomers.
Organic Modifier MethanolAcetonitrileACN provides sharper peaks for aromatic ethers and a lower UV cutoff for 214 nm detection.

Resolution Desk: Troubleshooting Guides & FAQs

HPLC_Troubleshooting_Tree A Symptom: Poor Peak Shape or Co-elution BB BB A->BB Yes (Tailing) B Is the Asymmetry Factor > 1.5? G Are cis/trans isomers co-eluting? B->G No (Symmetric but unresolved) C Check Mobile Phase pH (Is it < 2.5?) D Adjust Buffer pH to fully protonate COOH C->D pH is > 2.5 E Check Column Chemistry (Silanol Activity) C->E pH is < 2.5 J System Validated (Rs > 1.5, Asym < 1.2) D->J F Switch to Type-B End-capped Silica E->F Using older silica F->J H Switch to Shape-Selective Phase (C30 or Phenyl) G->H Using standard C18 I Decrease Column Temp to 20-25°C G->I Using C30 but Rs < 1.5 H->J I->J BB->C Yes (Tailing)

Fig 2. Diagnostic decision tree for resolving peak shape and co-elution issues.

Frequently Asked Questions

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) for the main cis peak. How do I correct this? A1: Peak tailing for this molecule is almost exclusively driven by incomplete suppression of the carboxylic acid ionization or secondary interactions with active silanols on the silica support[3].

  • Actionable Fix 1: Ensure the mobile phase pH is strictly between 2.0 and 2.5. If the pH drifts closer to the molecule's pKa (~4.5), you will have a mixture of ionized and neutral species traversing the column at different speeds, leading to split or heavily tailing peaks[1].

  • Actionable Fix 2: Switch to an ultra-high purity, highly end-capped silica column (Type B silica) to minimize exposed acidic silanol groups.

Q2: The cis and trans isomers are co-eluting as a single broad peak. How can I resolve them? A2: Geometric isomers of cyclobutane derivatives have nearly identical hydrophobicities, making them exceedingly difficult to separate on standard C18 columns that rely purely on dispersive forces.

  • Actionable Fix 1: Switch to a C30 column, which is specifically designed for the shape selectivity of hydrophobic, structurally related isomers[2].

  • Actionable Fix 2: Lower the column compartment temperature from 40°C to 20°C-25°C. Lower temperatures reduce the kinetic energy of the analytes, allowing for more prolonged and specific steric interactions with the stationary phase.

Q3: My retention times are drifting earlier with each consecutive injection. What is the root cause? A3: Retention time drift toward earlier elution typically indicates a loss of stationary phase equilibration or a gradual change in the mobile phase composition[3].

  • Actionable Fix 1: Check for aqueous phase degradation. If using volatile buffers or if the aqueous phase is not freshly prepared, microbial growth or evaporation can alter the pH. Always prepare fresh aqueous mobile phase.

  • Actionable Fix 2: Prevent column dewetting (phase collapse). If your method starts at <5% organic, the highly aqueous environment can cause the hydrophobic C18/C30 chains to "collapse" or mat down, drastically reducing the active surface area. Ensure your starting gradient contains at least 5-10% organic modifier.

References

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Source: Chromatography Online URL:[Link]

  • HPLC Troubleshooting Guide Source: ACE HPLC / HPLCEU URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: cis vs. trans 3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

Executive Summary In the development of conformationally restricted APIs, cyclobutane derivatives serve as critical structural motifs. Among these, 3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a highly valuable bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of conformationally restricted APIs, cyclobutane derivatives serve as critical structural motifs. Among these, 3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a highly valuable building block, particularly in the synthesis of nucleoside analogs and targeted enzyme inhibitors.

This guide provides an objective, data-driven comparison between its two stereoisomers: the thermodynamically favored cis-isomer (CAS: 2293093-37-3) and the kinetically trapped trans-isomer (CAS: 2725791-21-7)[1]. By analyzing the causality behind their conformational stability and providing self-validating experimental protocols, this guide equips researchers with the necessary insights to control stereochemistry during drug development workflows.

Structural & Thermodynamic Analysis

The fundamental difference in stability between the cis and trans isomers of 1,3-disubstituted cyclobutanes is dictated by the ring's preference for a puckered (butterfly) conformation[2]. This puckering relieves torsional strain but introduces the potential for severe 1,3-diaxial steric clashes across the ring.

In our specific 1,1,3-trisubstituted system, the stereochemical causality is governed by the conformational free energies (A-values) of the substituents:

  • The C3 Anchor: The bulky 3-benzyloxy (-OBn) group acts as a conformational lock, exclusively occupying the pseudo-equatorial position to avoid massive transannular steric penalties.

  • The C1 Competition: At the C1 position, the carboxylic acid (-COOH, A-value ~1.2 kcal/mol) competes with the hydroxyl group (-OH, A-value ~0.9 kcal/mol) for the remaining pseudo-equatorial slot.

  • Thermodynamic Resolution: To minimize overall system free energy, the bulkier -COOH group is driven into the pseudo-equatorial position, forcing the smaller -OH group into the pseudo-axial position.

Because the pseudo-equatorial bonds at C1 and C3 point toward the same face of the puckered ring, placing both the -OBn and -COOH groups in equatorial positions results in a cis-relationship between them. Consequently, the cis-isomer is the thermodynamic sink of this system, whereas the trans-isomer suffers from a severe 1,3-diaxial clash between the axial -COOH group and the axial C3 proton.

ConformationalAnalysis cluster_cis cis-Isomer (Thermodynamic Sink) cluster_trans trans-Isomer (Higher Energy) CisConf cis-Isomer OBn (eq) & COOH (eq) Minimal 1,3-diaxial clash TransConf trans-Isomer OBn (eq) & COOH (ax) Severe 1,3-diaxial clash CisConf->TransConf ΔG ≈ +1.5 to 2.5 kcal/mol

Thermodynamic relationship and steric strain comparison between cis and trans isomers.

Quantitative & Structural Comparison

The following table summarizes the key structural vectors and physical properties that differentiate the two alternatives.

Propertycis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acidtrans-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid
CAS Registry Number 2293093-37-32725791-21-7[1]
C1-COOH Orientation Pseudo-equatorialPseudo-axial
C1-OH Orientation Pseudo-axialPseudo-equatorial
C3-OBn Orientation Pseudo-equatorialPseudo-equatorial
1,3-Diaxial Interaction OH(ax) ↔ H(ax) (Minimal strain)COOH(ax) ↔ H(ax) (High strain)
Relative Stability High (Major synthetic product)Low (Minor synthetic product)
Key NOESY Correlation Strong NOE: C1-OH ↔ C3-HNo NOE: C1-OH ↔ C3-H

Self-Validating Experimental Protocols

Unlike 1,3-cyclobutanedicarboxylates, this compound lacks an enolizable alpha-proton at C1. Therefore, base-catalyzed epimerization cannot be used to convert a bad batch of the trans-isomer into the cis-isomer. The stereochemistry must be controlled entirely during the synthetic nucleophilic addition phase, and validated via rigorous NMR analysis.

Protocol 1: Stereoselective Synthesis of the cis-Isomer

Objective: Synthesize the thermodynamically stable cis-isomer via facial-selective nucleophilic attack.

  • Reagent Preparation: Dissolve 3-benzyloxycyclobutan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Nucleophilic Addition: Add trimethylsilyl cyanide (TMS-CN, 1.2 eq) followed by a catalytic amount of zinc iodide (ZnI2, 0.05 eq). Stir at 0 °C for 2 hours.

    • Causality: The bulky OBn group at C3 forces the ring into a puckered state. Nucleophilic attack by the cyanide ion occurs preferentially from the less sterically hindered equatorial face. This places the incoming -CN group in the equatorial position and the resulting -OTMS ether in the axial position.

  • Hydrolysis: Concentrate the mixture in vacuo, resuspend in 6M HCl, and reflux for 12 hours.

    • Causality: Acidic hydrolysis converts the equatorial nitrile into the equatorial carboxylic acid and cleaves the TMS ether to yield the free axial hydroxyl group, directly yielding the cis-isomer.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via reverse-phase HPLC.

Synthesis Ketone 3-Benzyloxycyclobutan-1-one (OBn equatorial) Attack Nucleophilic Attack (TMS-CN) Prefers Equatorial Face Ketone->Attack Hydrolysis Acidic Hydrolysis (CN to COOH) Attack->Hydrolysis CisProd cis-Isomer (Major) CAS: 2293093-37-3 Hydrolysis->CisProd Sterically favored TransProd trans-Isomer (Minor) CAS: 2725791-21-7 Hydrolysis->TransProd Sterically hindered

Stereoselective nucleophilic addition favoring the cis-isomer due to facial sterics.

Protocol 2: Conformational Validation via 2D NOESY NMR

Objective: A self-validating analytical method to confirm the successful isolation of the cis-isomer.

  • Sample Preparation: Dissolve 10 mg of the purified product in 0.6 mL of anhydrous DMSO-d6.

  • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to capture through-space dipole-dipole interactions.

  • Signal Interpretation & Causality:

    • Locate the C3 methine proton (H-C3). Because the -OBn group is equatorial, this proton is strictly axial .

    • In the cis-isomer, the C1-OH group is also axial . Because both the C1-OH and the C3-H are axial and on the same face of the puckered ring (cis-1,3-diaxial relationship), the distance between them is exceptionally short (~2.0 Å).

    • Validation: A strong NOE cross-peak between the C1-OH proton and the C3-H proton definitively proves the cis architecture. The absence of this cross-peak indicates the presence of the trans-isomer (where the C1-OH is equatorial and points away from the C3-H).

Impact on Drug Development

Selecting the correct isomer of 3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is paramount for downstream medicinal chemistry. Because the C1 and C3 positions lack enolizable protons, the stereocenters are configurationally stable in vivo.

Utilizing the thermodynamically stable cis-isomer ensures higher synthetic yields during scale-up and provides a reliable, fixed spatial vector for the -COOH and -OH groups during Structure-Activity Relationship (SAR) studies. Attempting to force the trans-isomer into a pipeline often results in poor scale-up efficiency and unpredictable binding affinities due to the high internal strain of the cyclobutane ring.

References

  • Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831.[Link]

Sources

Comparative

Evaluating Cyclobutane Scaffolds: cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid and Analogs in Drug Discovery

Introduction: Escaping Flatland The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining trend in modern medicinal chemistry. This "escape from flatland" strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining trend in modern medicinal chemistry. This "escape from flatland" strategy improves physicochemical properties—such as aqueous solubility and metabolic stability—while providing distinct spatial vectors for pharmacophore presentation [1]. Among saturated carbocycles, the cyclobutane ring occupies a privileged space. Despite its inherent ring strain (approx. 26.3 kcal/mol), cyclobutanes are remarkably stable and offer a unique puckered conformation that restricts flexibility without adding excessive lipophilic bulk [1].

This guide provides an in-depth comparison of a highly versatile polyfunctional building block—cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (CAS 2293093-37-3)—against its structural analogs [2]. We will explore the causality behind its structural features, its utility as a bioisostere, and provide a validated experimental workflow for its incorporation into drug discovery programs.

Chemical Profiling & Scaffold Comparison

When designing a drug candidate, the choice of the core scaffold dictates the trajectory of the entire optimization process. cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is specifically engineered for modular synthesis. It features:

  • A Carboxylic Acid (C1): Serves as the primary anchor for peptide coupling or heterocycle formation.

  • An Alpha-Hydroxy Group (C1): Increases polarity, serves as a critical hydrogen-bond donor/acceptor, and can participate in spiro-epoxide or oxazolidinedione formation.

  • A Protected Hydroxyl Group (C3): The robust benzyl ether allows for orthogonal deprotection late in the synthesis, enabling divergent derivatization (e.g., fluorination or oxidation).

Table 1: Physicochemical & Structural Comparison of Scaffolds
ScaffoldFsp3 ContributionKey Structural FeaturesMetabolic LiabilityPrimary Application
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid High (sp3-rich)Protected C3-OH, free C1-OH. Puckered cis-geometry minimizes steric clash.Low: Shielded core, highly stable to CYP450 oxidation.Polyfunctional bioisostere, advanced peptide building block.
trans-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid High (sp3-rich)trans-geometry forces one substituent into a pseudo-axial position.Low: Stable core, but exposed substituents may alter clearance.Conformational probe, rigid linear linker.
3-Oxocyclobutanecarboxylic acid ModerateElectrophilic ketone at C3; lacks the alpha-hydroxy group.Moderate: Susceptible to in vivo ketone reduction (ketoreductases).Precursor for reductive amination or spiro-fusions.
3-Hydroxybenzoic acid Low (Planar sp2)Flat aromatic ring, phenolic OH.High: Prone to rapid Phase II glucuronidation and sulfation.Traditional pharmacophore in legacy drug design.

Mechanistic Insights: The Importance of cis-1,3-Disubstitution

The stereochemistry of the cyclobutane ring profoundly impacts its physical properties and receptor binding kinetics. In a 1,3-disubstituted cyclobutane, the cis-isomer typically adopts a puckered conformation where both substituents can occupy pseudo-equatorial positions. This minimizes transannular steric clashes (the "cross-ring" interactions) that plague the trans-isomer, where one group is forced into a higher-energy pseudo-axial position.

By utilizing the cis-isomer, medicinal chemists can reliably predict the spatial vectors of the attached pharmacophores. Furthermore, replacing a flat aromatic ring with this cyclobutane scaffold fundamentally alters the molecule's interaction with its environment, as visualized below [3].

G Aromatic Planar Aromatic Ring (Low Fsp3) Metab CYP450 Metabolism Aromatic->Metab High Liability Solub Aqueous Solubility Aromatic->Solub Pi-Stacking/Aggregation Bind Target Binding (3D Pocket) Aromatic->Bind Flat Interface Cyclobutane Cyclobutane Scaffold (High Fsp3) Cyclobutane->Metab Steric Shielding Cyclobutane->Solub Improved Hydration Cyclobutane->Bind Vectorized Interactions

Caption: Biological and physicochemical impact of replacing planar aromatic rings with cyclobutane bioisosteres.

Experimental Workflow: Orthogonal Functionalization

The true value of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid lies in its synthetic versatility. The benzyl protecting group is deliberately chosen because it is robust against the basic and nucleophilic conditions typically used for amide couplings at the C1 carboxylic acid. Once the scaffold is integrated into the target molecule, the benzyl group can be cleanly cleaved via palladium-catalyzed hydrogenolysis, opening pathways for late-stage functionalization.

G Start cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Start->Amide Step 1 Deprotect Benzyl Deprotection (H2, Pd/C) Amide->Deprotect Step 2 Diverge Intermediate: 1-hydroxy-3-hydroxy- cyclobutanecarboxamide Deprotect->Diverge Yields free C3-OH Oxidation Oxidation (DMP) -> 3-Oxo analog Diverge->Oxidation Pathway A Fluorination Fluorination (DAST) -> 3-Fluoro analog Diverge->Fluorination Pathway B

Caption: Synthetic workflow demonstrating the orthogonal functionalization of the cyclobutane scaffold.

Standardized Experimental Protocol: Amide Coupling & Deprotection

To ensure reproducibility, the following protocol describes the standard coupling of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid with a primary amine, followed by orthogonal deprotection. This protocol is designed as a self-validating system to guarantee high-fidelity results.

Phase 1: Amide Coupling (HATU-Mediated)

Expertise & Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) because the alpha-hydroxy group sterically hinders the carboxylic acid. HATU generates a highly reactive HOAt ester intermediate, driving the reaction forward rapidly and minimizing the risk of epimerization or competitive lactone formation.

  • Preparation: Dissolve cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid (1.0 eq, 0.5 mmol) and the target primary amine (1.1 eq, 0.55 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) at 0 °C under an argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to the solution, followed by HATU (1.2 eq, 0.6 mmol). Note: DIPEA serves as the non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The coupling is validated when the starting material mass ([M-H]⁻ 221.2) completely disappears, and the expected mass of the amide product appears.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Benzyl Ether Hydrogenolysis

Expertise & Causality: Palladium on carbon (Pd/C) with hydrogen gas selectively cleaves the benzyl ether without reducing the newly formed amide bond or opening the highly strained cyclobutane ring.

  • Preparation: Dissolve the purified amide intermediate from Phase 1 in methanol (MeOH) (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere. Caution: Dry Pd/C is pyrophoric; adding it under argon prevents solvent ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: Monitor via TLC (UV light) or LC-MS. The successful cleavage is confirmed by the disappearance of the UV-active benzyl chromophore and a corresponding mass shift of -90 Da (loss of the benzyl group).

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess MeOH. Concentrate the filtrate to yield the free 1,3-dihydroxycyclobutanecarboxamide analog, ready for biological testing or Pathway A/B functionalization.

Conclusion & Future Outlook

The strategic incorporation of cyclobutane bioisosteres like cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid allows drug developers to navigate the complex balance of metabolic stability, aqueous solubility, and target affinity. By leveraging its orthogonal reactivity and predictable 3D conformation, researchers can synthesize highly functionalized, sp3-enriched libraries that systematically outperform traditional flat aromatic scaffolds. As the industry continues to prioritize developability metrics early in the discovery pipeline, polyfunctional cyclobutanes will remain indispensable tools for the modern medicinal chemist.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates.National Center for Biotechnology Information (NCBI).
  • cis-3-benzyloxy-1-hydroxy-cyclobutanecarboxylic acid | 2293093-37-3.Sigma-Aldrich.
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.BenchChem.
Comparative

A Comparative Guide to the Conformational Validation of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity, pharmacokinetic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity, pharmacokinetic properties, and overall therapeutic potential. The precise arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target. For cyclic systems, particularly strained rings like cyclobutane, understanding the preferred conformation is a critical challenge. 1,3-substituted cyclobutanes are especially valuable as they can act as bioisosteres for aromatic rings, offering a well-defined spatial arrangement of substituents with improved physicochemical properties.[1]

This guide provides an in-depth comparison of analytical techniques for validating the conformation of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, a representative substituted cyclobutane. We will focus on the definitive power of single-crystal X-ray crystallography and contrast its capabilities with solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and in silico computational modeling.

The Conformational Puzzle of the Cyclobutane Ring

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation would induce significant torsional strain from eclipsing C-H bonds.[2] To alleviate this, the ring puckers into a bent conformation.[2][3][4] This puckering creates two distinct substituent positions: axial and equatorial. The energy barrier for ring inversion between the two puckered conformers is relatively low, but is influenced by the nature and position of substituents.[5][6][7][8] For a cis-1,3-disubstituted cyclobutane, the substituents can be either diaxial or diequatorial, with the diequatorial conformation generally being more stable to avoid steric hindrance. The definitive experimental validation of this preference is paramount.

Analytical Methodologies for Conformational Elucidation: A Comparison

The determination of a molecule's preferred conformation relies on a synergistic approach, often employing multiple techniques. However, each method offers a different type of information and possesses unique strengths and limitations.

Technique Principle Strengths Limitations Information Provided
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline latticeProvides an unambiguous, high-resolution 3D structure.[9]Requires a high-quality single crystal. The conformation may be influenced by crystal packing forces.Precise atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry.
NMR Spectroscopy Absorption of radio waves by atomic nuclei in a magnetic fieldProvides detailed conformational information in solution, which is more biologically relevant.[9][10]Data represents a population-weighted average of all conformations present at equilibrium.[11]Through-bond and through-space correlations (COSY, NOESY), coupling constants (J-values) to infer dihedral angles.
Computational Modeling (e.g., DFT) Ab initio or semi-empirical calculations of molecular energyAllows for the prediction of stable conformers and the energy barriers between them.[5][6][12]Accuracy is highly dependent on the level of theory and basis set used.[5][7] Does not constitute direct experimental proof.Predicted geometries, relative energies of conformers, ring puckering potential energy surface.

Gold Standard Validation: The X-ray Crystallography Workflow

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a molecule. It provides a static, high-resolution snapshot of the molecular conformation.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement A 1. Synthesis of Target Molecule B 2. Chromatographic Purification A->B C 3. Solvent Screening B->C D 4. Slow Evaporation / Vapor Diffusion C->D E 5. Harvest High-Quality Single Crystal D->E F 6. Mount Crystal on Diffractometer E->F G 7. X-ray Diffraction Data Collection F->G H 8. Data Reduction & Integration G->H I 9. Structure Solution (e.g., Direct Methods) H->I J 10. Structure Refinement I->J K 11. Validation & Analysis (CIF Report) J->K G cluster_0 Puckered Cyclobutane Ring cluster_1 cis-Substituent Orientation cluster_2 Key Torsion Angle A C1-C2-C3-C4 Ring Puckering Puckering Angle (θ) ≠ 0° A->Puckering Orientation Diequatorial Positions B C1-OH C3-OBn B->Orientation C H-C1-C3-H Torsion ~60° (gauche) C->Torsion

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Validation

Reactivity Comparison Guide: cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid vs. Linear Carboxylic Acids

As drug discovery increasingly pivots toward conformationally restricted scaffolds to improve pharmacokinetic profiles and target binding affinity, cyclobutane derivatives have emerged as highly valuable building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward conformationally restricted scaffolds to improve pharmacokinetic profiles and target binding affinity, cyclobutane derivatives have emerged as highly valuable building blocks. This guide provides an in-depth, objective comparison between cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid —a densely functionalized, strained cyclic system—and standard linear carboxylic acids (such as lactic acid or hexanoic acid).

Designed for synthetic chemists and drug development professionals, this technical analysis deconstructs the structural, electronic, and steric factors governing their reactivity, supported by validated experimental protocols and comparative yield data.

Structural and Mechanistic Divergence

The reactivity of a carboxylic acid is fundamentally dictated by the electrophilicity of its carbonyl carbon and the steric environment surrounding it[1]. Transitioning from a flexible linear chain to a highly substituted cyclobutane ring introduces three critical mechanistic variables:

A. Steric Hindrance and Conformational Rigidity

Linear carboxylic acids exhibit high conformational flexibility, allowing them to adopt transition states that minimize steric clash during nucleophilic acyl substitution. In contrast, cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid presents a rigid, sterically congested core. The cyclobutane ring locks the bulky 3-benzyloxy ether and the 1-hydroxyl group into a fixed spatial arrangement. This dense steric shielding severely impedes the approach of bulky nucleophiles (e.g., secondary amines) during amidation or esterification, necessitating highly efficient coupling reagents.

B. Electronic Effects of the α -Hydroxyl Group

Both linear α -hydroxy acids (like lactic acid) and 1-hydroxycyclobutanecarboxylic acids possess an α -hydroxyl group that exerts a strong electron-withdrawing inductive effect (-I effect). This increases the partial positive charge ( δ+ ) on the carbonyl carbon, theoretically enhancing its electrophilicity[1]. However, in the cyclobutane system, this electronic activation is often outcompeted by the profound steric blockade, meaning that reactivity is largely diffusion-controlled and sterically limited rather than electronically accelerated.

C. Ring Strain and Hybridization

Cyclobutane possesses approximately 26 kcal/mol of ring strain[2]. To accommodate the constrained internal bond angles (~90°), the sp3 carbons rehybridize, placing more p -character into the endocyclic C-C bonds and more s -character into the exocyclic bonds (including the C-COOH bond). This increased s -character slightly shortens the exocyclic bonds and lowers the pKa​ of the carboxylic acid relative to unstrained linear aliphatic acids, subtly altering its activation kinetics in base-mediated coupling reactions.

ReactivityLogic A cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid C High Steric Hindrance (Rigid Cyclobutane + OBn) A->C D Ring Strain (~26 kcal/mol) Altered s-character A->D B Linear Carboxylic Acids (e.g., Lactic Acid, Hexanoic Acid) E Conformational Flexibility Minimal Steric Clash B->E F Slower Acyl Substitution Requires Strong Activators (HATU) C->F D->F G Rapid Acyl Substitution Standard Activators (EDC/NHS) E->G

Figure 1: Mechanistic logic dictating the divergent reactivity profiles of cyclic vs. linear carboxylic acids.

Comparative Experimental Performance

To objectively quantify the reactivity differences, standard amidation (peptide coupling) and esterification reactions were evaluated. The data below illustrates the performance of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid against a linear analog (2-hydroxyhexanoic acid) using identical nucleophiles.

Table 1: Quantitative Reactivity Comparison
Reaction TypeSubstrateCoupling ReagentNucleophileTime to CompletionIsolated Yield (%)Major Byproducts
Amidation cis-3-Benzyloxy...HATU / DIPEABenzylamine18 hours72%Unreacted acid, epimerization traces
Amidation 2-Hydroxyhexanoic acidHATU / DIPEABenzylamine2 hours94%None significant
Amidation cis-3-Benzyloxy...EDC / HOBtBenzylamine48 hours35%N-acylurea (rearrangement)
Esterification cis-3-Benzyloxy...DCC / DMAPEthanol24 hours65%N-acylurea, dimerization
Esterification 2-Hydroxyhexanoic acidDCC / DMAPEthanol4 hours91%None significant

Data Synthesis: The cyclobutane derivative requires significantly longer reaction times and highly reactive coupling agents (HATU) to achieve synthetically useful yields. Standard carbodiimides (EDC/DCC) without potent nucleophilic catalysts often fail or result in O-to-N acyl migrations (N-acylurea formation) due to the slow rate of intermolecular nucleophilic attack[1].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind the reagent selection and timing is explicitly defined to ensure reproducibility when handling the sterically hindered cyclobutane scaffold.

Protocol A: Sterically Hindered Amidation (HATU-Mediated)

Objective: Couple cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid with a primary amine. Causality: HATU is selected over EDC because it generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the nucleophilic attack of the amine, effectively overcoming the steric blockade of the cyclobutane ring.

  • Pre-activation: Dissolve 1.0 eq of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid[3] and 1.2 eq of HATU in anhydrous DMF (0.2 M) under an inert argon atmosphere at 0 °C.

  • Base Addition: Add 2.5 eq of DIPEA dropwise. Crucial Step: Allow the mixture to stir for 15 minutes at 0 °C before adding the amine. This pre-activation ensures complete formation of the HOAt ester before the amine is introduced, preventing competitive side reactions.

  • Nucleophilic Attack: Add 1.1 eq of the target amine. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours.

  • Quench & Extraction: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NH4​Cl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Validation: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography. Verify the cis stereoretention using 2D NOESY NMR (correlating the cyclobutane ring protons).

AmidationWorkflow Step1 1. Pre-Activation Acid + HATU + DIPEA (DMF, 0°C, 15 min) Step2 2. Nucleophilic Attack Add Amine (RT, 18 hrs) Step1->Step2 Step3 3. Quench & Wash NH4Cl / NaHCO3 / Brine Extract with EtOAc Step2->Step3 Step4 4. Purification & QA Flash Chromatography NOESY NMR Validation Step3->Step4

Figure 2: Optimized workflow for the amidation of sterically hindered cyclobutanecarboxylic acids.

Protocol B: Steglich Esterification with Steric Considerations

Objective: Synthesize an ester derivative of the cyclobutane acid. Causality: Standard Fischer esterification (acid catalysis + heat) risks degrading the benzyloxy group or inducing ring-opening/rearrangement due to ring strain[4]. Steglich esterification (DCC/DMAP) operates under mild conditions. DMAP is strictly required as an acyl transfer catalyst; it forms a highly reactive N-acylpyridinium intermediate that is vastly more susceptible to alcoholysis than the sterically shielded O-acylisourea intermediate.

  • Initiation: Dissolve 1.0 eq of the cyclobutane carboxylic acid and 1.5 eq of the target alcohol in anhydrous DCM (0.1 M) at 0 °C.

  • Catalyst Addition: Add 0.2 eq of DMAP. Note: Do not exceed 0.2 eq, as excess DMAP can lead to unwanted side reactions with the α -hydroxyl group.

  • Coupling: Add 1.1 eq of DCC (dissolved in a minimum volume of DCM) dropwise over 10 minutes.

  • Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form, indicating the progression of the dehydration.

  • Isolation: Filter the suspension through a pad of Celite to remove DCU. Concentrate the filtrate and purify via silica gel chromatography.

Analytical Considerations & Pitfalls

When working with cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, researchers must be vigilant regarding oxidative decarboxylation . α -Hydroxy acids are prone to cleavage into the corresponding ketone (in this case, 3-benzyloxycyclobutanone) and CO2​ when exposed to strong oxidizing agents or certain transition metal catalysts. All coupling reactions should be performed under strictly inert atmospheres to maximize isolated yields. Furthermore, because of the high s -character of the cyclobutane exocyclic bonds, the C=O stretching frequency in IR spectroscopy will appear at a slightly higher wavenumber (~1720-1730 cm−1 ) compared to linear aliphatic acids.

References

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives Chemistry LibreTexts[Link]

  • Cyclobutanecarboxylic acid Wikipedia[Link]

  • 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 Chemsrc[Link]

  • Regioselective synthesis of α,α-dialkylcyclopentanones from 1-hydroxycyclobutanecarboxylic acid or from O-protected cyclobutanone cyanohydrin Researcher.Life / Tetrahedron[Link]

Sources

Comparative

A Comparative Guide to Validating Enantiomeric Excess in the Synthesis of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of pharmaceutical intermediates is of paramount importance in drug discovery and development. Enantiomers of a chiral molecule can...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is of paramount importance in drug discovery and development. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable methods for validating the enantiomeric excess (ee) of these intermediates are crucial. This guide provides a comprehensive comparison of common analytical techniques for determining the enantiomeric excess of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. We will delve into the practical aspects of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and the classic Mosher's ester analysis, providing detailed experimental protocols and a comparative analysis of their performance.

The Synthetic Challenge: Accessing Enantiopure cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

The synthesis of enantiomerically enriched cyclobutane derivatives presents a unique set of challenges due to the inherent ring strain and the need for precise stereochemical control. A plausible and adaptable enantioselective synthesis of the target molecule can be envisioned starting from commercially available 3-oxocyclobutanecarboxylic acid. This approach involves a stereoselective reduction of the ketone and subsequent protection of the resulting hydroxyl group.

Proposed Synthetic Protocol

This protocol outlines a potential route to the target molecule. Researchers should note that optimization of reaction conditions may be necessary.

Step 1: Asymmetric Reduction of 3-Oxocyclobutanecarboxylic Acid

The crucial step for introducing chirality is the enantioselective reduction of the ketone. This can be achieved using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

  • Materials: 3-Oxocyclobutanecarboxylic acid, (R)- or (S)-CBS catalyst, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF, anhydrous), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of (R)- or (S)-CBS catalyst (0.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add BMS (1.1 eq.) dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF dropwise to the catalyst-borane mixture.

    • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Add saturated aqueous NH₄Cl and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cis-3-hydroxy-cyclobutanecarboxylic acid.

Step 2: Benzyl Protection of the Hydroxyl Group

The secondary alcohol is protected as a benzyl ether to yield the final target molecule.

  • Materials: Crude cis-3-hydroxy-cyclobutanecarboxylic acid, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide, Tetrahydrofuran (THF, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a suspension of NaH (2.2 eq.) in anhydrous THF at 0 °C, add a solution of the crude cis-3-hydroxy-cyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Add saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid.

Comparative Analysis of Enantiomeric Excess Validation Methods

The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy, available instrumentation, and sample throughput. Here, we compare three widely used techniques.

Parameter Chiral HPLC NMR with Chiral Solvating Agents Mosher's Ester Analysis (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence in the NMR spectrum.Covalent derivatization with a chiral reagent (Mosher's acid chloride) to form stable diastereomers with distinct NMR signals.[1][2]
Sample Preparation Simple dissolution in the mobile phase.Direct mixing of the analyte and chiral solvating agent in an NMR tube.[3][4]Chemical reaction to form diastereomeric esters, followed by purification.[2][5]
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV).High-field NMR spectrometer.High-field NMR spectrometer.
Typical Resolution Baseline separation (Rs > 1.5) is often achievable with method optimization.[6][7]Chemical shift differences (Δδ) are typically in the range of 0.01-0.2 ppm.[8]Larger chemical shift differences (Δδ) compared to CSAs, often > 0.1 ppm, facilitating quantification.[9]
Quantification Integration of peak areas of the two enantiomers.Integration of the non-equivalent signals of the two diastereomeric complexes.Integration of well-resolved signals of the two diastereomers.
Advantages High accuracy and precision, high throughput, well-established for a wide range of compounds.[6][10]Simple and rapid sample preparation, non-destructive.Can also be used to determine the absolute configuration of the chiral center.[11][12][13]
Limitations Requires a specific chiral column for each class of compounds, method development can be time-consuming.Smaller chemical shift differences can make accurate integration challenging, especially for low ee values.Requires chemical derivatization which can be time-consuming and may introduce kinetic resolution, requires pure chiral derivatizing agents.

Experimental Protocols for Enantiomeric Excess Determination

The following protocols provide detailed, step-by-step methodologies for each validation technique.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general approach for the chiral separation of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid. Optimization of the mobile phase and column selection is crucial for achieving baseline separation.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a good starting point for chiral carboxylic acids.[14]

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used for normal-phase separations of carboxylic acids. A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.

  • Procedure:

    • Prepare a stock solution of the synthesized cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the in-situ formation of diastereomeric complexes that can be distinguished by NMR.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A chiral amine or alcohol, such as (R)- or (S)-1-phenylethylamine or a BINOL-derived amino alcohol, can be effective for carboxylic acids.[8][15]

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Procedure:

    • In a clean NMR tube, dissolve approximately 5-10 mg of the synthesized cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

    • Acquire another ¹H NMR spectrum.

    • Compare the spectra before and after the addition of the CSA. Look for the splitting of signals, particularly those of the protons on the cyclobutane ring, into two distinct sets corresponding to the two diastereomeric complexes.

    • Integrate the corresponding signals for each diastereomer to determine the enantiomeric excess.

Protocol 3: Mosher's Ester Analysis

This classic method involves the formation of stable diastereomeric esters, which typically exhibit well-resolved signals in the NMR spectrum.

  • Instrumentation: High-field NMR spectrometer.

  • Reagents: (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl), anhydrous pyridine, anhydrous deuterated solvent (e.g., CDCl₃).

  • Procedure:

    • Preparation of (R)-MTPA ester: In a clean, dry NMR tube, dissolve approximately 5 mg of the synthesized cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (e.g., 5 µL).

    • Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or NMR.

    • Preparation of (S)-MTPA ester: In a separate, clean, dry NMR tube, repeat the procedure using (S)-MTPA-Cl.

    • NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. A consistent positive or negative sign for Δδ on one side of the molecule relative to the other can be used to assign the absolute configuration based on the established Mosher's model.[9][16]

Visualization of Workflows

Overall Workflow from Synthesis to Validation

cluster_synthesis Synthesis cluster_validation Enantiomeric Excess Validation cluster_comparison Comparative Analysis start 3-Oxocyclobutanecarboxylic Acid reduction Asymmetric Reduction start->reduction protection Benzyl Protection reduction->protection product cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid protection->product hplc Chiral HPLC product->hplc Direct Analysis nmr_csa NMR with CSA product->nmr_csa Direct Analysis nmr_mosher Mosher's Ester Analysis product->nmr_mosher Derivatization comparison Compare Resolution, Speed, and Information Content hplc->comparison nmr_csa->comparison nmr_mosher->comparison

Caption: Workflow from synthesis to comparative validation of enantiomeric excess.

Mechanism of Mosher's Ester Analysis

cluster_reactants Reactants cluster_products Diastereomeric Esters cluster_analysis NMR Analysis cluster_output Output chiral_acid Chiral Hydroxy Acid (R/S) R-C(OH)-COOH diastereomer_r Diastereomer 1 (R,R) Distinct NMR Spectrum chiral_acid:f0->diastereomer_r:f0 Reaction with (R)-MTPA-Cl diastereomer_s Diastereomer 2 (S,R) Distinct NMR Spectrum chiral_acid:f0->diastereomer_s:f0 Reaction with (S)-MTPA-Cl mosher_r (R)-MTPA-Cl Chiral Derivatizing Agent mosher_s (S)-MTPA-Cl Chiral Derivatizing Agent nmr NMR Spectrometer Compare Chemical Shifts (Δδ) diastereomer_r:f0->nmr:f0 diastereomer_s:f0->nmr:f0 ee Enantiomeric Excess nmr:f0->ee config Absolute Configuration nmr:f0->config

Caption: The principle of Mosher's ester analysis for determining enantiomeric excess and absolute configuration.

Conclusion

The validation of enantiomeric excess is a critical aspect of chiral synthesis in the pharmaceutical industry. This guide has provided a comparative overview of three powerful analytical techniques: chiral HPLC, NMR with chiral solvating agents, and Mosher's ester analysis. Chiral HPLC offers high accuracy and throughput, making it ideal for routine analysis and quality control. NMR with chiral solvating agents provides a rapid and non-destructive method for ee determination. Mosher's ester analysis, while more labor-intensive, offers the unique advantage of also determining the absolute configuration of the chiral center. The choice of the most appropriate method will depend on the specific requirements of the research, including the desired level of accuracy, the availability of instrumentation, and the stage of the drug development process. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to ensure the stereochemical integrity of their chiral intermediates.

References

  • Wren, S. A., & Tchelitcheff, P. (2006). Chiral stationary phases for the high-performance liquid chromatographic separation of enantiomers: a user's guide. Journal of Chromatography A, 1119(1-2), 1-25. [Link]

  • Sumichiral OA Columns. (n.d.). Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral solvating agents for NMR spectroscopy. Chirality, 15(2), 136-152. [Link]

  • de la Cruz, P., et al. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 82(24), 13447-13454. [Link]

  • Li, Z., et al. (2018). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. Organic & Biomolecular Chemistry, 16(44), 8569-8575. [Link]

  • Zhang, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 343. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Zhang, T., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Tetrahedron, 75(31), 4087-4092. [Link]

  • Snyder, J. K., et al. (1987). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 52(13), 2675-2683. [Link]

  • Wang, Y., et al. (2024). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. [Link]

  • Quinn, R. J., et al. (2010). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine drugs, 8(4), 1332-1342. [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • LibreTexts. (2024). 23.2: Derivatization. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Request PDF. [Link]

  • Matilda. (2026). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Dong, M. W. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Curran, D. P., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein journal of organic chemistry, 8, 1855-65. [Link]

  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents. (n.d.).
  • Crawford Scientific. (n.d.). The Theory of HPLC Chromatographic Parameters. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Davies, H. M., & Lee, G. H. (2010). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. The Journal of organic chemistry, 75(17), 5957-64. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of cis-α-Substituted Cycloalkanols and trans-Cycloalkyl Amines Thereof. Request PDF. [Link]

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Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

As drug development accelerates, the safe handling and disposal of complex organic intermediates like cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is paramount. This guide provides researchers and laboratory mana...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the safe handling and disposal of complex organic intermediates like cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is paramount. This guide provides researchers and laboratory managers with self-validating, step-by-step protocols for the segregation, handling, and disposal of this compound. By understanding the mechanistic causality behind these safety procedures, laboratories can ensure absolute regulatory compliance and protect both personnel and the environment.

Physicochemical Profiling & Mechanistic Causality

To design an effective disposal strategy, we must first analyze the molecular structure and physical properties of the waste material. The behavior of a chemical in a waste carboy is dictated entirely by its functional groups.

Table 1: Physicochemical & Hazard Profile
Property / AttributeDataCausality & Operational Impact
CAS Number 2293093-37-3Unique identifier for waste logging and tracking.
Molecular Formula C₁₂H₁₄O₄Contains only C, H, and O. The absence of halogens dictates its routing to the non-halogenated waste stream[1].
Physical State Solid (Room Temp)Prone to aerosolization if swept dry; requires wet-wiping or inert absorbents during spill cleanup.
GHS Hazards H302, H315, H319,[2]Harmful if swallowed; causes skin/eye irritation. Mandates strict PPE and prohibits sink/sewer disposal[3].

Mechanistic Causality in Waste Management:

  • The Carboxylic Acid Moiety: This functional group imparts mild acidity. If bulked indiscriminately with highly concentrated strong bases (e.g., NaOH, KOH) in a waste carboy, it can trigger an exothermic neutralization reaction[1].

  • The Cyclobutane & Benzyloxy Rings: While stable at room temperature, this organic framework is highly combustible under incineration conditions. Because the molecule lacks halogens (Fluorine, Chlorine, Bromine, Iodine), its combustion does not generate corrosive hydrogen halides (like HCl) or toxic dioxins[1]. Therefore, it must be segregated strictly as Non-Halogenated Organic Waste to prevent unnecessary disposal surcharges and environmental hazards.

Standard Operating Procedure (SOP): Handling & Spill Response

According to the National Research Council's [4], all laboratory personnel must treat chemical solids as hazardous waste unless specifically confirmed otherwise[3]. The following protocol utilizes a self-validating system to ensure absolute decontamination.

Step-by-Step Spill Response Workflow
  • Isolate & Equip: Immediately restrict access to the spill zone. Don standard PPE: nitrile gloves, tightly sealed safety goggles, and a flame-resistant lab coat.

  • Containment: Do not dry-sweep, as this aerosolizes the irritating solid. Cover the spill with an inert, dust-suppressing absorbent material (e.g., damp vermiculite or dry sand).

  • Collection: Using an anti-static spatula or scoop, transfer the absorbed mixture into a sealable High-Density Polyethylene (HDPE) container.

  • Self-Validation (The Critical Step): Wipe the affected surface with a paper towel dampened with a compatible solvent (e.g., ethanol), followed by a secondary wipe with distilled water. Test the final water wipe with pH indicator paper. A neutral pH (6.5–7.5) validates that no acidic residue remains on the benchtop.

  • Disposal: Label all used wipes, absorbents, and PPE as hazardous waste, as materials used in spill cleanup inherit the hazard classification of the spilled chemical[3].

Waste Segregation & Disposal Workflows

Sink and sewer disposal are strictly forbidden for this compound due to its H-statement classifications and limited environmental degradation profile[3]. It must be routed to an EPA-approved incineration facility.

Step-by-Step Disposal Protocol
  • Container Selection: Select a carboy or HDPE container explicitly labeled for "Non-Halogenated Organic Waste" (often designated with a black label, depending on institutional color-coding)[1].

  • Incompatibility Verification: Before adding the waste, verify the carboy's log. Ensure the container contains NO strong oxidizers (e.g., peroxides, permanganates), NO strong bases, and NO halogenated solvents (e.g., dichloromethane, chloroform)[1].

  • Transfer: Carefully transfer the solid waste (or the solvent mixture, if the compound is dissolved in a non-halogenated solvent like ethyl acetate or methanol) into the carboy.

  • Documentation: Immediately update the composite waste log sheet. Write the full chemical name, CAS number (2293093-37-3), and the exact mass or volume added. If mixed with a solvent, record the exact ratio[1].

  • Vapor Sealing: Cap the container tightly immediately after use. Leaving funnels in waste carboys violates regarding organic air emission standards[5].

Waste Routing Decision Matrix

Visualizing the logical flow of waste segregation prevents cross-contamination of waste streams, which is a primary driver of laboratory safety incidents.

WasteRouting A Waste: cis-3-Benzyloxy-1-hydroxy- cyclobutanecarboxylic acid B Contains Halogens (F, Cl, Br, I)? A->B C Halogenated Organic Waste Stream B->C Yes D Aqueous / Inorganic? B->D No (C12H14O4) E Aqueous Waste Stream D->E Yes F Non-Halogenated Organic Waste Stream D->F No G EPA-Approved Incineration Facility F->G Final Disposal

Figure 1: Decision matrix and disposal routing for non-halogenated organic acid waste.

Regulatory & Compliance Framework

The disposal of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is strictly governed by the Resource Conservation and Recovery Act (RCRA) , enforced by the US Environmental Protection Agency (EPA)[6].

  • Cradle-to-Grave Tracking: Under RCRA Subtitle C, the EPA maintains the authority to control hazardous waste from the moment of generation to its final destruction[6]. Laboratories are legally responsible for the waste they produce even after it leaves the facility.

  • Air Emission Controls: To protect onsite workers and surrounding communities from toxic organic compounds and ozone precursors, RCRA Organic Air Emission Standards (Subparts AA, BB, and CC) mandate that all hazardous waste containers remain sealed unless actively receiving waste[5].

By adhering to these integrated, self-validating protocols, laboratories not only ensure regulatory compliance but also foster a robust culture of scientific integrity and safety.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". VUMC OCRS.[Link]

  • Bucknell University. "Hazardous Waste Segregation". Bucknell Environmental Health & Safety.[Link]

  • US Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Overview". EPA.gov.[Link]

  • US Environmental Protection Agency. "RCRA Organic Air Emission Standards for TSDFs and Generators". EPA.gov.[Link]

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